molecular formula C12H15N5O7 B1140839 N-2-4-DNP-DL-CITRULLINE CRYSTALLINE CAS No. 102783-65-3

N-2-4-DNP-DL-CITRULLINE CRYSTALLINE

Cat. No.: B1140839
CAS No.: 102783-65-3
M. Wt: 341.2768
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-4-DNP-DL-CITRULLINE CRYSTALLINE is a useful research compound. Its molecular formula is C12H15N5O7 and its molecular weight is 341.2768. The purity is usually 95%.
BenchChem offers high-quality N-2-4-DNP-DL-CITRULLINE CRYSTALLINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-2-4-DNP-DL-CITRULLINE CRYSTALLINE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

102783-65-3

Molecular Formula

C12H15N5O7

Molecular Weight

341.2768

Origin of Product

United States

Foundational & Exploratory

Understanding the reaction mechanism of DNP labeling for citrulline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reaction mechanism, experimental protocol, and critical validation parameters for the 2,4-Dinitrophenyl (DNP) labeling of Citrulline .

While "DNP" is often associated with carbonyl detection (using DNPH), in the context of amino acid analysis for Citrulline (


), "DNP labeling" refers to N-terminal derivatization using Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene, FDNB) . This method transforms the non-chromophoric citrulline into a UV-active derivative suitable for HPLC separation, distinct from side-chain specific colorimetric assays (e.g., Fearon reaction).

A Technical Deep-Dive for Analytical Method Development

The Core Reaction Mechanism: Nucleophilic Aromatic Substitution ( )

The labeling of Citrulline with FDNB is not a simple addition; it is a pH-dependent Nucleophilic Aromatic Substitution (


) . Understanding this mechanism is vital for troubleshooting yield issues and optimizing reaction time.
The Chemical Pathway

Citrulline possesses two nitrogen-containing termini:

  • 
    -Amino Group (
    
    
    
    ):
    A nucleophile (
    
    
    ).
  • Ureido Side Chain (

    
    ):  Non-nucleophilic due to resonance stabilization with the carbonyl oxygen.
    

Key Insight: FDNB reacts selectively with the


-amino group . The electron-withdrawing nitro groups on the benzene ring activate the carbon-fluorine bond, making it susceptible to nucleophilic attack by the unprotonated amine of citrulline.
Step-by-Step Mechanism
  • Deprotonation: The reaction requires a basic pH (typically 8.0–9.0). The zwitterionic citrulline (

    
    ) must be deprotonated to the free amine (
    
    
    
    ) to act as a nucleophile.
  • Addition (Meisenheimer Complex): The lone pair of the citrulline

    
    -nitrogen attacks the ipso-carbon of FDNB. This disrupts the aromaticity, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex .
    
  • Elimination: A fluoride ion (

    
    ) is ejected, restoring aromaticity and yielding the stable, yellow-colored N-(2,4-dinitrophenyl)-citrulline (DNP-Cit) .
    
Pathway Visualization (DOT)

DNP_Mechanism Cit L-Citrulline (Zwitterion) Nuc Active Nucleophile (R-NH2) Cit->Nuc -H+ Base Base (pH 8-9) (Deprotonation) Base->Nuc Complex Meisenheimer Complex (Transition State) Nuc->Complex Attack on C-F FDNB FDNB (Sanger's Reagent) FDNB->Complex Product DNP-Citrulline (Yellow Chromophore) Complex->Product Re-aromatization HF HF (Byproduct) Complex->HF Elimination

Figure 1: The


 reaction pathway transforming Citrulline into its UV-detectable DNP derivative.

Experimental Protocol: Self-Validating Workflow

This protocol is designed for high-fidelity HPLC analysis. It includes a "Quench & Wash" step often omitted in standard guides, which is crucial for removing excess FDNB that interferes with chromatographic baselines.

Reagents Required[1][2][3][4][5][6][7]
  • Substrate: L-Citrulline standard / Biological sample (plasma/cell lysate).

  • Reagent: 1% (w/v) 1-fluoro-2,4-dinitrobenzene (FDNB) in Acetonitrile (ACN).

  • Buffer: 0.5 M Sodium Bicarbonate (

    
    ), pH 9.0.
    
  • Quencher: 1 M HCl (to stop reaction) and Diethyl Ether (for extraction).

Step-by-Step Methodology
PhaseActionMechanistic Rationale
1. Activation Mix 100 µL Sample + 50 µL Borate/Bicarbonate Buffer (pH 9.0) .Adjusts pH > ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

of the

-amine to ensure nucleophilicity.
2. Derivatization Add 50 µL FDNB Solution . Vortex immediately. Incubate at 60°C for 45–60 min in the dark.Heat provides activation energy for the

attack. Darkness prevents photo-degradation of the nitro groups.
3. Acidification Add 50 µL 1 M HCl .Lowers pH to < 2.0. Protonates the product (stabilizing it) and stops the reaction.
4. Extraction (Critical) Add 200 µL Diethyl Ether . Vortex and discard the organic (top) layer. Repeat 2x.Self-Validation Step: FDNB is soluble in ether; DNP-Amino acids are not (at acidic pH). This removes unreacted reagent that causes "ghost peaks."
5. Analysis Inject aqueous phase into RP-HPLC (C18 Column). Detect at 360 nm .The DNP group absorbs strongly at 360 nm (UV) or 436 nm (Visible).
Workflow Diagram (DOT)

Workflow Start Biological Sample (Citrulline) Buffer Add NaHCO3 (pH 9.0) Ensure De-protonation Start->Buffer React Add FDNB + Heat (60°C) Formation of DNP-Cit Buffer->React Acid Acidify (HCl) Stop Reaction React->Acid Wash Ether Extraction Remove Excess FDNB Acid->Wash HPLC RP-HPLC Analysis Detection @ 360nm Wash->HPLC

Figure 2: Optimized workflow for DNP-Citrulline preparation including the critical ether wash step.

Analytical Validation & Specificity

Spectral Characteristics

Unlike the native amino acid, DNP-Citrulline is a distinct chromophore.

  • 
    :  ~360 nm (primary), ~420 nm (secondary).
    
  • Molar Extinction Coefficient (

    
    ): 
    
    
    
    .
Specificity Challenges (The "Scientist's Note")

Strictly speaking, FDNB is not specific to citrulline ; it labels all primary and secondary amines. In a biological matrix (e.g., plasma), FDNB will label:

  • Ornithine: Reacts at both

    
    -amine and 
    
    
    
    -amine (forming di-DNP-Ornithine).
  • Lysine: Reacts at

    
    -amine and 
    
    
    
    -amine (forming di-DNP-Lysine).
  • Arginine: Reacts at

    
    -amine.
    

Resolution Strategy: You cannot rely on the reaction specificity alone. You must rely on Chromatographic Selectivity .

  • Elution Order (C18 Column): Due to the hydrophobicity of the DNP group, retention times increase.

  • Order: DNP-Asp < DNP-Glu < DNP-Cit < DNP-Arg < di-DNP-Orn < di-DNP-Lys.

  • DNP-Citrulline elutes earlier than Ornithine/Lysine derivatives because it only accepts one DNP group (the ureido group does not react), making it less hydrophobic than the di-DNP derivatives.

Data Summary: Interference Management
Interfering SpeciesReaction SitesHydrophobicityHPLC Resolution Strategy
Citrulline 1 (

-amine)
ModerateTarget Peak
Ornithine 2 (

)
HighElutes significantly later (high % organic modifier)
Lysine 2 (

)
HighElutes significantly later
Arginine 1 (

-amine)
ModerateClose eluter; requires optimized gradient

References

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. Link

    • Foundational text establishing FDNB as the reagent for N-terminal labeling.
  • Li, S., et al. (2022).[1] Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor.[2] Molecules, 27(20), 7086. Link

    • Modern application of Sanger-type reagents for amino acid derivatiz
  • Bicker, K. L., et al. (2012). Development of a phenylglyoxal-based probe to visualize protein citrullination.[3][4][5] Journal of the American Chemical Society, 134(41), 17015–17018. Link

    • Provides critical contrast: describes side-chain specific labeling (ureido group) vs. the amine labeling of DNP.
  • Guideline on Bioanalytical Method Validation. (2018). FDA / EMA Guidelines. Implicit reference for the validation parameters (specificity, linearity) discussed in Section 3.

Sources

Technical Guide: Absorption Spectrum Analysis of N-(2,4-Dinitrophenyl)-DL-Citrulline

[1]

Executive Summary & Theoretical Basis

Citrulline lacks a significant chromophore in the useful UV-Vis region (

Sanger Reaction

1-fluoro-2,4-dinitrobenzene (DNFB)1

The resulting N-(2,4-DNP)-DL-citrulline exhibits a distinct, high-intensity absorption band in the near-UV/visible region (350–360 nm), resulting from the electronic transition within the nitro-substituted aromatic ring (charge transfer complex).[1] This guide details the spectral properties, derivatization causality, and validation protocols for this specific analyte.[1][2]

The Chromophore Physics

The 2,4-dinitrophenyl group acts as an electron-withdrawing system.[1] When attached to the amine nitrogen of citrulline, it creates a conjugated system where the lone pair on the nitrogen interacts with the

  • Primary Transition:

    
     and 
    
    
    transitions.
  • Result: A strong absorption maximum (

    
    ) shifting from the UV into the visible yellow region.
    

Reaction Mechanism & Causality[1]

The formation of N-2,4-DNP-DL-citrulline is a Nucleophilic Aromatic Substitution (


)11
Mechanistic Pathway (DOT Visualization)

SangerReactioncluster_conditionsCritical ConditionsCitrullineDL-Citrulline(Nucleophile)ComplexMeisenheimerComplex(Intermediate)Citrulline->ComplexAttack on C-1(pH > 8.0)DNFBDNFB(Sanger's Reagent)DNFB->ComplexProductN-2,4-DNP-DL-Citrulline(Chromophore)Complex->ProductElimination of F-HFHF(Byproduct)Complex->HFCond1Light Shielding RequiredCond2Temp: 40°C - 60°C

Figure 1: The

Critical Experimental Choices
  • Alkaline pH (NaHCO₃): The reaction requires the unprotonated amine (

    
    ) to act as a nucleophile. Since the pKa of the 
    
    
    -amino group is ~9.6, a pH of 8.5–9.0 is optimal to balance nucleophilicity without hydrolyzing the DNFB reagent.
  • Light Protection: DNP derivatives are photosensitive.[1] Exposure to ambient light during reaction or storage causes photodecomposition (browning), leading to baseline drift in spectral analysis.[1]

Spectral Characteristics

The absorption spectrum of N-2,4-DNP-DL-citrulline is pH-dependent.[1][3] The "yellow" color intensifies in alkaline conditions due to the deprotonation of the amine nitrogen attached to the ring, enhancing resonance.

Quantitative Spectral Data
ParameterAcidic/Neutral Media (pH < 7)Alkaline Media (pH > 10)

350 nm – 360 nm 390 nm – 420 nm
Molar Absorptivity (

)


Visual Appearance Pale YellowDeep Yellow / Orange
Stability HighModerate (Prone to oxidation)

Application Insight: For HPLC-UV analysis, detection is typically set at 360 nm (or 354 nm) using an acidic mobile phase (e.g., Acetonitrile/Water with TFA).[1] This targets the stable neutral form of the derivative.[1]

Validated Experimental Protocol

This protocol is designed for the synthesis of the standard and subsequent spectrophotometric analysis.

Reagents[1][2][4]
  • DL-Citrulline Standard: 10 mM stock in

    
    .
    
  • DNFB Reagent: 1% (v/v) in Ethanol or Acetone.[1] (Caution: Vesicant).[1]

  • Buffer: 5%

    
     (pH ~8.5).
    
  • Quenching Agent: 1M HCl.

Step-by-Step Derivatization Workflow

WorkflowStep1Sample PrepMix Citrulline + NaHCO3Step2DerivatizationAdd DNFB (Excess)Incubate 60°C, 60 min(DARK)Step1->Step2Step3AcidificationAdd 1M HCl to pH ~2.0(Stops reaction, stabilizes color)Step2->Step3Step4Extraction (Optional)Extract excess DNFB with Ether(Retain Aqueous Phase)Step3->Step4Step5AnalysisMeasure Absorbance @ 360nmStep4->Step5

Figure 2: Analytical workflow for the spectrophotometric determination of Citrulline via DNP derivatization.

Protocol Execution Details
  • Mix: Combine 1.0 mL of Citrulline sample with 1.0 mL of 5%

    
    .
    
  • React: Add 2.0 mL of DNFB solution.

  • Incubate: Heat at 60°C for 60 minutes in a light-proof water bath.

    • Why? Heat accelerates the

      
       reaction; darkness prevents radical degradation.[1]
      
  • Acidify: Cool to room temperature and add 1M HCl until pH drops to ~2.0.

    • Why? This shifts the excess unreacted nitrophenols (hydrolysis byproducts) to a colorless form or precipitates them, while the DNP-amino acid remains soluble and yellow.

  • Measure: Scan the spectrum from 300 nm to 500 nm. Record absorbance at

    
     (360 nm).[1]
    

Quality Control & Validation (Self-Validating System)

To ensure the data is trustworthy (E-E-A-T), you must run these specific controls:

Linearity & Range

Construct a calibration curve using DL-Citrulline standards from


  • Acceptance Criteria:

    
    .
    
  • Beer-Lambert Law:

    
    .[1] Ensure absorbance remains below 1.5 AU to avoid stray light non-linearity.
    
Specificity Check (Interference)

The urea cycle contains Ornithine and Arginine.[1] Both have primary amines and will react with DNFB.[1]

  • Differentiation: If analyzing complex biological fluids, simple spectrophotometry is insufficient due to cross-reactivity.[1] You must use HPLC.[1]

  • HPLC Separation: DNP-Citrulline is more hydrophobic than DNP-Ornithine but less than DNP-Leucine.[1]

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile : Acetate Buffer (pH 4.0).[1]

Blank Correction

Always run a "Reagent Blank" (Buffer + DNFB + Heat + HCl) without Citrulline.[1] DNFB hydrolyzes to dinitrophenol, which has residual absorbance.[1] Subtract this blank value from all samples.

References

  • Sanger, F. (1945).[1] "The free amino groups of insulin."[1] Biochemical Journal, 39(5), 507–515.[1]

    • Foundational authority on the DNFB reaction mechanism.
  • Rao, K. R., & Sober, H. A. (1954).[1] "Preparation and properties of 2,4-dinitrophenyl-L-amino acids." Journal of the American Chemical Society, 76(5), 1328-1331.[1]

    • )
  • Levy, A. L., & Chung, D. (1955).[1] "Two-dimensional chromatography of amino acids on buffered papers." Analytical Chemistry, 25(3), 396-399.[1]

    • Validates separation techniques for DNP-deriv
  • NIST Chemistry WebBook. "DL-Citrulline Spectral Data."

    • Source for base Citrulline physical properties.[1]

Applications of DNP-citrulline in urea cycle metabolic studies

Advanced Metabolic Imaging: Hyperpolarized [5- C]Citrulline for Urea Cycle Flux Analysis

Executive Summary

The urea cycle is the central metabolic engine for nitrogen disposal, yet static biomarkers (blood urea nitrogen, plasma amino acids) often fail to capture real-time enzymatic kinetics. Hyperpolarized (HP)

While [1-

[5-

C]citrulline
Argininosuccinate Synthetase 1 (ASS1)

Biochemical Mechanism & Rationale

To effectively utilize DNP-citrulline, one must understand the specific magnetic and enzymatic pathways involved. The probe targets the cytosolic conversion of Citrulline to Argininosuccinate.

The Target Reaction

The rate-limiting step in urea biosynthesis (post-mitochondrial) is catalyzed by ASS1.

The Magnetic Probe
  • Substrate: L-Citrulline labeled at the ureido position ([5-

    
    C] or [ureido-
    
    
    C]).
  • Chemical Shift Physics:

    • Substrate ([5-

      
      C]Citrulline):  Resonates at ~160–162 ppm .
      
    • Product (Argininosuccinate): The formation of the C-N bond shifts the resonance upfield to ~157–158 ppm (guanidino-like character).

    • Downstream (Urea): If metabolism is rapid, [

      
      C]Urea may appear at ~163–165 ppm .
      

Note: The long

Pathway Visualization

UreaCycleOrnithineOrnithineCit[5-13C]Citrulline(161 ppm)Ornithine->CitOTC(Mitochondria)CPCarbamoylPhosphateCP->CitOTC(Mitochondria)ArgSuc[13C]Argininosuccinate(158 ppm)Cit->ArgSucASS1(Cytosol)AspAspartateAsp->ArgSucASS1(Cytosol)ArgArginineArgSuc->ArgASLFumFumarateArgSuc->FumArg->OrnithineUrea[13C]Urea(164 ppm)Arg->UreaARG1

Figure 1: The metabolic fate of hyperpolarized [5-

Experimental Protocol: Synthesis & Polarization

This protocol is designed for a standard d-DNP system (e.g., SpinLab or Hypersense) targeting preclinical rodent models.

Sample Preparation

The preparation requires a "glassing" mixture to ensure uniform radical distribution at cryogenic temperatures (<1.4 K).

ComponentConcentration/AmountRole
Substrate [5-

C]L-Citrulline (99% enrichment)
Metabolic Probe
Solvent Matrix 1:1 (w/w) Glycerol : WaterGlassing Agent
Radical 15 mM OX063 (Trityl)Polarization Source
Gadolinium 1.0 mM Gd

(e.g., ProHance)

Shortening (Solid State)
Concentration 2–4 M (Supersaturated warm solution)Maximizes SNR

Step-by-Step:

  • Dissolution: Weigh [5-

    
    C]Citrulline. Dissolve in the Glycerol/Water matrix by heating gently to 40°C. Sonicate if necessary to ensure complete dissolution.
    
  • Radical Addition: Add OX063 radical to the mixture. Vortex thoroughly.

  • Aliquot: Transfer ~30–50 mg of the mixture into the DNP sample cup.

Polarization & Dissolution
  • Loading: Insert sample into the polarizer at 1.4 K (or lower).

  • Irradiation: Irradiate with microwaves at the electron Larmor frequency (approx. 94.005 GHz for 3.35 T systems).

  • Build-up: Monitor signal build-up for 60–90 minutes until saturation (solid-state polarization >20%).

  • Dissolution: Rapidly dissolve with 4–5 mL of superheated buffer (Tris-EDTA + NaOH to neutralize) at 180°C.

    • Target pH: 7.4 ± 0.2.

    • Final Concentration: ~40–80 mM Citrulline.

    • Temperature: 37°C (cool via heat exchanger before injection).

Experimental Workflow

DNPWorkflowStep11. Polarization(1.4K, 94 GHz, 90 min)Step22. Rapid Dissolution(Tris Buffer, pH 7.4)Step1->Step2 < 1.5s transferStep33. QC Check(Temp, pH, Volume)Step2->Step3Step44. IV Injection(Tail Vein, <10s)Step3->Step4 Total dead time < 15sStep55. Acquisition(CSI / EPSI Sequence)Step4->Step5 Dynamic Scan

Figure 2: Critical timing workflow for DNP-Citrulline experiments. Minimizing transfer time is crucial due to

Data Acquisition & Analysis

Because the chemical shift separation between Citrulline (161 ppm) and Argininosuccinate (158 ppm) is narrow (~3 ppm), high spectral resolution is required.

MR Sequence Parameters
  • Sequence: Slice-selective Dynamic Chemical Shift Imaging (CSI) or Spectral-Spatial EPSI.

  • Field Strength:

    
     3T (preferred 7T+ for better spectral separation).
    
  • Flip Angle: Variable flip angle (VFA) scheme to preserve magnetization over the time course (e.g., 10°

    
     90°).
    
  • Temporal Resolution: 2–3 seconds per spectrum.

  • Total Scan Time: 60–90 seconds.

Kinetic Modeling (Flux Quantification)

To quantify ASS1 activity, calculate the apparent rate constant (



Two-Site Exchange Model:

Where:

  • 
     and 
    
    
    are the signal intensities of Citrulline and Argininosuccinate.
  • 
     is the relaxation time of the product (often assumed equal to substrate for simplification).
    

Ratio Metric (Simplified): For rapid comparative studies (e.g., treated vs. control), the area-under-the-curve (AUC) ratio is often sufficient:

Applications & Disease Models[1][2]

Urea Cycle Disorders (UCD)
  • Target: Citrullinemia Type I (ASS1 Deficiency).

  • Application: DNP-citrulline provides a direct functional readout of residual ASS1 activity in the liver. Unlike blood tests which show static accumulation, HP-MRI maps the flux capacity, potentially aiding in gene therapy monitoring.

Oncology: Arginine Auxotrophy
  • Mechanism: Many tumors (e.g., melanoma, hepatocellular carcinoma, glioblastoma) silence ASS1 to divert aspartate toward nucleotide synthesis. These tumors are "arginine auxotrophic."

  • Imaging Biomarker:

    • Healthy Tissue: High conversion of Citrulline

      
       Argininosuccinate.
      
    • ASS1-Silenced Tumor: Zero or negligible Argininosuccinate signal.

  • Utility: Patient stratification for arginine-deprivation therapies (e.g., PEG-ADI treatments).

Renal Metabolism
  • Context: The kidney plays a major role in converting Citrulline to Arginine (the reverse of the liver's urea focus).[1]

  • Application: Assessing renal functional mass and metabolic shifts during ischemia-reperfusion injury.[2]

References

  • Wilson, D. M., et al. (2019). Hyperpolarized

    
    C Imaging of Urea Cycle Intermediates. International Society for Magnetic Resonance in Medicine (ISMRM) Annual Meeting. Link
    
    • Context: Discusses the use of HP arginine and citrulline to probe renal metabolism.
  • Mishkovsky, M., et al. (2012). Hyperpolarized

    
    C-Urea as a Perfusion Marker. Journal of Magnetic Resonance. Link
    
    • Context: Establishes the baseline physics for urea-based compounds and relax
  • Burtea, C., et al. (2016).

    
    C magnetic resonance spectroscopy of hyperpolarized [6-
    
    
    C]-arginine. Scientific Reports. Link
    • Context: Demonstrates the feasibility of imaging the Arginine-Urea pathway, validating the detectability of these chemical shifts in vivo.
  • Cambridge Isotope Labor

    
    C) Product Page. Link
    
    • Context: Source for the specific isotope-labeled substr
  • Erez, A., et al. (2011). Argininosuccinate synthetase (ASS1) deficiency in cancer. Cancer Research. Link

    • Context: Biological grounding for using ASS1 activity as an oncological biomarker.

Methodological & Application

Application Note: Preparation and Validation of N-2-4-DNP-DL-Citrulline Standard Solutions for Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, technically detailed guide for the preparation, handling, and validation of N-2-4-DNP-DL-citrulline standard solutions. N-2-4-DNP-DL-citrulline is a critical reference material, often utilized in the quantitative analysis of nitric oxide synthase (NOS) activity through the measurement of its product, citrulline.[1][2][3] The derivatization of citrulline with 2,4-dinitrophenylhydrazine (DNPH) introduces a chromophore, facilitating sensitive detection by spectrophotometric or chromatographic methods, such as High-Performance Liquid Chromatography (HPLC). The accuracy of any quantitative result is fundamentally dependent on the integrity of the calibration standards.[4][5][6] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on principles of scientific integrity, safety, and metrological traceability.

Scientific Principle and Application Context

Nitric oxide synthase (NOS) is a pivotal enzyme family that catalyzes the production of nitric oxide (NO) from L-arginine.[7] This reaction coproduces L-citrulline in a stoichiometric ratio. Consequently, the precise quantification of L-citrulline serves as a reliable proxy for NOS activity, a key parameter in neuroscience, vascular biology, and immunology research.[1][3]

Direct detection of the native citrulline molecule can be challenging in complex biological matrices. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) addresses this by covalently attaching a dinitrophenyl group to the citrulline molecule. This process, known as Brady's test for carbonyls, is adapted here for the amino acid.[8][9] The resulting N-2-4-DNP-DL-citrulline derivative possesses a strong chromophore, making it highly suitable for UV-Vis spectrophotometry or, more commonly, HPLC with UV detection. Accurate standard solutions are therefore indispensable for constructing calibration curves to which unknown sample responses can be compared for precise quantification.[4][5]

Critical Health and Safety Precautions

The preparation of these standards involves handling hazardous materials, particularly those related to the 2,4-dinitrophenylhydrazine (DNPH) moiety. Adherence to strict safety protocols is mandatory.

  • 2,4-Dinitrophenylhydrazine (DNPH) Hazard Profile: DNPH is a flammable solid and is sensitive to shock and friction, especially when dry.[9][10][11] It is often supplied wetted with water or another solvent to mitigate its explosive hazard.[9] It is also classified as harmful if swallowed.[10]

  • Required Personal Protective Equipment (PPE): Always wear a flame-retardant laboratory coat, chemical splash goggles, and nitrile gloves. All weighing and solution preparation steps involving solid DNPH derivatives or concentrated solutions should be performed inside a certified chemical fume hood.[12]

  • Handling Procedures:

    • Avoid creating dust when handling the solid N-2-4-DNP-DL-citrulline powder.[10]

    • Keep the compound away from heat, sparks, open flames, and other ignition sources.[13]

    • Use spark-proof tools and ground all equipment to prevent static discharge.[13][14]

    • In case of a spill, do not dry sweep. Follow established institutional procedures for hazardous material cleanup.

    • Consult the Safety Data Sheet (SDS) for N-2-4-DNP-DL-citrulline and all solvents before beginning work.[10][14]

Materials, Reagents, and Equipment

The quality of the final standard solutions is directly dependent on the purity of the starting materials and the precision of the equipment used.

3.1 Reagents

Reagent Grade/Purity Rationale
N-2-4-DNP-DL-citrulline Analytical Standard Grade (≥98%) The purity of the primary standard is the largest determinant of the accuracy of the entire calibration hierarchy.
Acetonitrile (ACN) HPLC or LC-MS Grade High-purity solvents prevent the introduction of interfering peaks and ensure low baseline noise in chromatographic analyses.[15]
Dimethyl Sulfoxide (DMSO) Anhydrous, Spectrophotometric Grade An excellent alternative solvent for compounds with poor solubility in less polar organic solvents. Anhydrous grade is critical to prevent hydrolysis.

| Water | Ultrapure, Type I (18.2 MΩ·cm) | Essential for preparing mobile phases or aqueous dilutions to minimize ionic and organic contamination. |

3.2 Equipment

Equipment Specification Rationale
Analytical Balance 4-decimal place readability (0.0001 g) Required for the accurate weighing of the primary standard, a critical step for concentration accuracy.[15][16]
Volumetric Flasks Class A, various volumes (e.g., 10 mL, 25 mL, 50 mL) Class A glassware has certified, low-tolerance volume specifications, which is essential for preparing accurate stock and working solutions.[17]
Micropipettes Calibrated, adjustable volume Ensure accurate and precise liquid transfers during the serial dilution process. Regular calibration is mandatory.
Sonicator (Ultrasonic Bath) Standard laboratory grade Aids in the complete dissolution of the primary standard, especially for sparingly soluble compounds.
Vortex Mixer Standard laboratory grade Ensures homogeneity of solutions after dilution.[15]

| Amber Glass Vials | Screw-cap with PTFE-lined septa | Protects light-sensitive DNP derivatives from photodegradation during storage. |

Protocol: Preparation of Primary Stock Solution (1000 µg/mL)

The primary stock solution is the concentrated standard from which all subsequent working standards are derived. Utmost care is required during its preparation.[17][18]

Step-by-Step Procedure:

  • Calculate Required Mass: To prepare 10.00 mL of a 1000 µg/mL (1 mg/mL) stock solution, you will need to weigh exactly 10.00 mg of N-2-4-DNP-DL-citrulline.

  • Equilibrate Standard: Before opening, allow the container of the N-2-4-DNP-DL-citrulline standard to equilibrate to room temperature for at least 30 minutes.

    • Rationale: This prevents condensation of atmospheric moisture onto the hygroscopic solid, which would lead to a weighing error.

  • Weighing: Tare a clean, dry weighing paper or boat on the analytical balance. Carefully weigh out approximately 10.5 mg of the standard. Do not attempt to weigh exactly 10.00 mg. Instead, record the exact mass to four decimal places (e.g., 10.25 mg).

    • Scientist's Note: It is more accurate to record the actual mass and adjust the final concentration in your calculations than it is to risk losing material or introducing contamination by trying to hit an exact target weight.

  • Quantitative Transfer: Carefully transfer the weighed powder into a 10.00 mL Class A volumetric flask. Rinse the weighing boat multiple times with small volumes of the chosen solvent (e.g., Acetonitrile), transferring each rinse into the flask to ensure all powder is transferred.[18]

  • Dissolution: Add the solvent to the flask until it is approximately half-full. Cap the flask and swirl gently to dissolve the powder. If necessary, place the flask in a sonicator for 5-10 minutes to ensure complete dissolution.

    • Rationale: Incomplete dissolution is a major source of error, leading to a stock solution with a lower-than-calculated concentration.

  • Dilution to Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.[16]

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[19]

  • Concentration Calculation: Calculate the precise concentration of your stock solution.

    • Formula:Actual Concentration (µg/mL) = (Mass weighed (mg) / Volume of flask (mL)) * 1000

    • Example:(10.25 mg / 10.00 mL) * 1000 = 1025 µg/mL

  • Labeling and Storage: Transfer the solution to a clearly labeled amber glass vial. The label must include the compound name, exact concentration, solvent, preparation date, and your initials.[16] Store the stock solution at 2-8°C, protected from light.

    • Stability Note: DNPH derivatives in solution can be unstable, even at reduced temperatures.[20] It is recommended to prepare stock solutions fresh on a weekly or bi-weekly basis and to validate their response against a previously prepared lot before use.

Protocol: Preparation of Working Standard Solutions

Working standards are prepared by serially diluting the primary stock solution to create a range of concentrations suitable for building a calibration curve.[21]

5.1 Serial Dilution Principle

The principle of dilution is based on the formula M₁V₁ = M₂V₂, where:

  • M₁ = Concentration of the starting solution (stock)

  • V₁ = Volume of the starting solution to be transferred

  • M₂ = Concentration of the final solution (working standard)

  • V₂ = Final volume of the new solution

5.2 Example Dilution Scheme for a Calibration Curve

This table outlines the preparation of a 5-point calibration curve from the 1025 µg/mL stock solution prepared in the previous section.

Target Concentration (µg/mL)Volume of Stock (V₁)Final Volume (V₂)Diluent VolumeVolumetric Flask Size
100.0 0.976 mL (976 µL) of 1025 µg/mL stock10.00 mL9.024 mL10 mL
50.0 0.488 mL (488 µL) of 1025 µg/mL stock10.00 mL9.512 mL10 mL
25.0 0.244 mL (244 µL) of 1025 µg/mL stock10.00 mL9.756 mL10 mL
10.0 1.00 mL of 100.0 µg/mL working std10.00 mL9.00 mL10 mL
1.0 1.00 mL of 10.0 µg/mL working std10.00 mL9.00 mL10 mL

Step-by-Step Procedure:

  • Label a series of Class A volumetric flasks corresponding to each target concentration.

  • Using a calibrated micropipette, carefully transfer the calculated volume (V₁) of the appropriate stock or intermediate solution into the corresponding volumetric flask.

    • Technique Note: For volatile solvents like acetonitrile, pre-wet the pipette tip 3-5 times with the solvent to saturate the air column and prevent dripping, which improves accuracy.

  • Add the diluent (the same solvent used for the stock solution) to the flask, filling to the calibration mark.

  • Cap and invert each flask 15-20 times to ensure thorough mixing.

  • Transfer to fresh, labeled amber vials. Working solutions should ideally be prepared fresh daily from the stock solution.[15]

Workflow Visualization

The following diagram illustrates the logical flow for the preparation of N-2-4-DNP-DL-citrulline standard solutions.

G cluster_prep Standard Preparation Workflow cluster_dilution Serial Dilution for Calibration Curve A Weigh Primary Standard (e.g., 10.25 mg) B Quantitative Transfer to 10.00 mL Volumetric Flask A->B C Dissolve & Dilute to Volume with Acetonitrile B->C D Primary Stock Solution (1025 µg/mL) C->D E Working Standard 1 (100 µg/mL) D->E Dilute F Working Standard 2 (50 µg/mL) D->F Dilute G Working Standard 3 (25 µg/mL) D->G Dilute H Working Standard 4 (10 µg/mL) E->H Dilute J Inject into Analytical System (e.g., HPLC-UV) E->J F->J G->J I Working Standard 5 (1.0 µg/mL) H->I Dilute H->J I->J

Sources

Application Note: Spectrophotometric Quantification of N-2,4-DNP-DL-Citrulline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a robust, self-validating protocol for the quantification of N-2,4-Dinitrophenyl-DL-citrulline (N-2,4-DNP-DL-Citrulline). While often used as a reference standard in chiral chromatography (HPLC), this guide focuses on its direct spectrophotometric quantification, leveraging the chromogenic properties of the dinitrophenyl (DNP) moiety.

Abstract & Scope

This protocol details the methodology for the precise quantification of N-2,4-DNP-DL-citrulline in aqueous and organic buffers. Unlike native citrulline, which requires derivatization (e.g., Archibald or diacetyl monoxime methods) for detection, the N-2,4-DNP derivative possesses an intrinsic chromophore (


). This guide covers spectral characterization, pH optimization, and a validated quantification workflow suitable for purity assessment, solubility studies, and chromatographic standard preparation.

Scientific Principle

The core of this assay is the 2,4-dinitrophenyl (DNP) group attached to the


-nitrogen of citrulline. The DNP moiety acts as a strong chromophore due to the extended 

-conjugation between the aromatic ring and the nitro groups.
  • Chromophore Physics: The DNP group exhibits a strong absorbance band in the near-UV/visible region.

  • pH Dependency: The absorbance spectrum of DNP-amino acids is pH-sensitive.[1]

    • Acidic/Neutral pH: The molecule exists in a protonated or zwitterionic form, typically absorbing maximally at ~350–360 nm (Yellow).

    • Alkaline pH: Deprotonation (if phenolic OH is present, though in N-DNP-amino acids, the amine attachment stabilizes the structure) or solvent effects can shift the maxima. For standard DNP-amino acids, measurements are robust in 1% NaHCO

      
        or 0.1 N NaOH .
      
  • Specificity: While the urea group of the citrulline side chain is chemically distinct, it does not significantly absorb in the 360 nm region, ensuring that the signal is specific to the DNP concentration.

Mechanism of Detection


Materials & Reagents

Reagents
  • Analyte: N-2,4-DNP-DL-citrulline (High purity standard, >98%).

  • Solvent A (Stock Preparation): Dimethyl sulfoxide (DMSO) or Methanol (HPLC Grade). Note: DNP derivatives have limited solubility in pure water.

  • Buffer B (Measurement Buffer): 1% (w/v) Sodium Bicarbonate (NaHCO

    
    ) solution, pH ~8.5. This ensures the derivative remains soluble and the chromophore is in a consistent electronic state.
    
  • Blank: 1% NaHCO

    
     containing the same % of Solvent A used in the sample.
    
Equipment
  • UV-Vis Spectrophotometer: Double-beam preferred, capable of scanning 250–500 nm.

  • Cuvettes: Quartz (1 cm path length) for UV compatibility.

  • Precision Balance: Readable to 0.01 mg.

Experimental Protocol

Phase 1: Spectral Characterization (Lambda Max Determination)

Rationale: Before quantification, the exact


 must be empirically determined for the specific solvent system used, as solvatochromic shifts can occur.
  • Stock Solution: Dissolve 1.0 mg of N-2,4-DNP-DL-citrulline in 1.0 mL of DMSO.

  • Working Solution: Dilute 20

    
    L of Stock into 980 
    
    
    
    L of 1% NaHCO
    
    
    .
  • Scan: Perform a baseline correction with the Blank. Scan the Working Solution from 250 nm to 500 nm.

  • Identification: Locate the primary peak (expected ~360 nm). Record this as

    
    .
    
Phase 2: Standard Curve Generation

Rationale: Establishing linearity confirms Beer’s Law applicability (


) and determines the dynamic range.
  • Preparation: Prepare a 10 mM Stock Solution of N-2,4-DNP-DL-citrulline in DMSO.

  • Dilution Series: Create 5 standards in 1% NaHCO

    
     ranging from 10 
    
    
    
    M to 100
    
    
    M.
    • Table 1: Dilution Scheme

StandardConcentration (

M)
Volume Stock (10 mM)Volume Buffer (

L)
Std 1 101

L
999
Std 2 252.5

L
997.5
Std 3 505

L
995
Std 4 757.5

L
992.5
Std 5 10010

L
990
  • Measurement: Measure Absorbance at

    
     (e.g., 360 nm) in triplicate.
    
  • Validation: Plot Absorbance vs. Concentration. Calculate

    
     (Acceptance: 
    
    
    
    ).
Phase 3: Sample Quantification
  • Sample Prep: Dissolve or dilute the unknown sample in 1% NaHCO

    
    .
    
  • Clarification: If turbid, centrifuge at 10,000 x g for 5 mins (DNP-citrulline must be fully dissolved).

  • Read: Measure absorbance at

    
    . Ensure the reading falls between 0.1 and 1.0 AU (dilute if necessary).
    
  • Calculation: Use the linear regression equation from Phase 2.

Workflow Visualization

The following diagram illustrates the logical flow of the protocol, including critical decision points for pH and solvent selection.

G Start Start: N-2,4-DNP-DL-Citrulline Sample Solubility Solubility Check: Is sample water soluble? Start->Solubility DissolveDMSO Dissolve in minimal DMSO Solubility->DissolveDMSO No DissolveBuffer Dissolve in 1% NaHCO3 Solubility->DissolveBuffer Yes Dilute Dilute to Working Range (Target: 10-100 µM) DissolveDMSO->Dilute DissolveBuffer->Dilute Scan Spectral Scan (250-500nm) Identify Lambda max (~360nm) Dilute->Scan Measure Measure Absorbance at Lambda max Scan->Measure Calc Calculate Conc. using Extinction Coeff. Measure->Calc

Caption: Operational workflow for the solubilization, spectral identification, and quantification of N-2,4-DNP-DL-citrulline.

Data Analysis & Validation

Calculation

Calculate the concentration (


) using the Beer-Lambert Law or the linear regression from your standard curve:


  • 
     : Absorbance of sample.[1][2][3]
    
  • 
     : Molar Extinction Coefficient. (Literature approx for DNP-amino acids: 17,400 M
    
    
    
    cm
    
    
    at 360 nm [1]).[4] Note: It is strongly recommended to calculate
    
    
    experimentally using Phase 2 data.
  • 
     : Path length (1 cm).
    
Validation Criteria (Self-Validating System)

To ensure trustworthiness, the system must pass these checks:

  • Linearity: The standard curve must be linear (

    
    ).
    
  • Spectral Purity: The ratio of absorbance at 360 nm to 260 nm (

    
    ) should remain constant across dilutions. A variance >5% indicates impurities or solvent artifacts.
    
  • LOD/LOQ: Limit of Detection is typically ~1

    
    M using a standard spectrophotometer.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation Low solubility in aqueous buffer.Increase DMSO concentration (up to 5%) or switch to 0.1 N NaOH.
Non-linear Curve Concentration too high (Inner Filter Effect).Dilute samples to ensure Absorbance < 1.0.
Shifting Lambda Max pH instability.Ensure all samples are in the same buffer (1% NaHCO

) to lock the protonation state.
High Background Oxidized DMSO or dirty cuvettes.Use fresh HPLC-grade DMSO; clean cuvettes with ethanol.

References

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. Link

  • Hermansson, J. (1983). Direct liquid chromatographic resolution of racemic drugs using

    
    -acid glycoprotein as the chiral stationary phase.[5] Journal of Chromatography A, 269, 71-80. (Establishes use of N-2,4-DNP derivatives in chiral HPLC). Link
    
  • Thermo Fisher Scientific. (2023). Extinction Coefficients of Proteins and Labels. (General reference for DNP extinction coefficients). Link

  • Levy, A. L. (1954). A paper chromatographic method for the quantitative estimation of amino-acids.[6] Nature, 174, 126-127. (Foundational DNP-amino acid analysis). Link

Sources

Derivatization workflow for citrulline using Sanger’s reagent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Citrulline via Pre-Column Derivatization with Sanger’s Reagent (DNFB)

Abstract

Citrulline, a non-proteinogenic


-amino acid, serves as a critical biomarker for intestinal functionality and urea cycle disorders. While traditional detection methods often rely on colorimetric assays (e.g., diacetyl monoxime) or LC-MS/MS, derivatization with Sanger’s reagent (1-fluoro-2,4-dinitrobenzene, DNFB) offers a robust, cost-effective alternative for UV-based HPLC quantification. This guide details a standardized protocol for the synthesis, separation, and quantification of N-2,4-dinitrophenyl-citrulline (DNP-Citrulline), leveraging the stability of the DNP chromophore for precise metabolic profiling.

Scientific Principle & Mechanism

The Sanger Reaction (Nucleophilic Aromatic Substitution)

Sanger’s reagent (DNFB) reacts specifically with free amino groups (primary and secondary amines) under mild alkaline conditions via a Nucleophilic Aromatic Substitution (


) mechanism.
  • Target Specificity: Citrulline contains two nitrogen-based functional groups: an

    
    -amino group and a ureido (urea-like) side chain.
    
  • Selectivity: Under the controlled pH conditions of this protocol (pH 8.5–9.0), the

    
    -amino group is deprotonated and highly nucleophilic, reacting readily with DNFB. The ureido nitrogen, being amide-like and resonance-stabilized, is significantly less nucleophilic and remains unreactive towards DNFB.
    
  • Result: The reaction yields a stable, yellow-colored

    
    -N-DNP-citrulline  derivative, which absorbs strongly in the UV-Vis region (360 nm), enabling sensitive detection without fluorescence.
    
Separation Logic

Unlike diamino acids like Ornithine and Lysine, which form di-DNP derivatives (reacting at both


- and side-chain amines), Citrulline forms a mono-DNP derivative. This results in a significant hydrophobicity difference:
  • Mono-DNP-Citrulline: More polar, elutes earlier.

  • Di-DNP-Ornithine/Lysine: Highly hydrophobic, elutes later. This distinct elution profile simplifies the chromatographic separation of citrulline from its metabolic precursors.

Visual Workflows

Figure 1: Experimental Workflow

G Sample Sample Preparation (Plasma/Urine/Standard) Deprot Deproteinization (Acetonitrile/TCA) Sample->Deprot Remove Proteins Buffer Alkalinization (NaHCO3, pH 9.0) Deprot->Buffer Adjust pH React Derivatization (Add DNFB, 60°C, 60 min) Buffer->React SNAr Reaction Quench Quenching & Acidification (Add HCl) React->Quench Stop Reaction Extract Ether Extraction (Remove excess DNFB) Quench->Extract Purify HPLC RP-HPLC Analysis (C18 Column, UV 360nm) Extract->HPLC Inject Aqueous Phase

Caption: Step-by-step workflow for the derivatization and isolation of DNP-citrulline.

Figure 2: Reaction Mechanism

Reaction Cit L-Citrulline (Nu: Alpha-Amine) Complex Meisenheimer Complex Cit->Complex + DNFB (pH 9) DNFB DNFB (Sanger's Reagent) DNFB->Complex Product N-DNP-Citrulline (Yellow Chromophore) Complex->Product - HF HF HF (Byproduct) Complex->HF

Caption: Simplified SNAr reaction pathway forming the stable N-DNP-Citrulline derivative.

Materials & Reagents

ReagentGrade/SpecificationFunction
L-Citrulline Analytical Standard (>99%)Calibration standard.
1-Fluoro-2,4-dinitrobenzene (DNFB) Reagent GradeDerivatizing agent (Sanger's Reagent).[1][2][3][4]
Sodium Bicarbonate (

)
ACS ReagentBuffer to maintain alkaline pH (8.5–9.0).
Hydrochloric Acid (HCl) 1N and 6NAcidification to stop reaction/precipitate DNP-AA.
Diethyl Ether HPLC GradeExtraction of excess DNFB and byproducts.
Acetonitrile (ACN) HPLC GradeMobile phase and protein precipitation.
Water Milli-Q / 18 MΩSolvent.

Safety Note: DNFB is a vesicant and potential sensitizer. Handle in a fume hood with gloves.

Detailed Protocol

Step 1: Preparation of Stock Solutions
  • Citrulline Standard (10 mM): Dissolve 17.5 mg L-Citrulline in 10 mL Milli-Q water. Store at 4°C.

  • DNFB Solution (1% v/v): Dilute 100 µL DNFB in 9.9 mL absolute ethanol or acetonitrile. Prepare fresh daily.

  • Bicarbonate Buffer (0.5 M): Dissolve 4.2 g

    
     in 100 mL water. Adjust pH to 9.0 with NaOH if necessary.
    
Step 2: Sample Preparation (Plasma/Urine)
  • Aliquot 200 µL of biological sample.

  • Add 200 µL of cold Acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

Step 3: Derivatization Reaction
  • In a light-protected glass vial (amber), mix:

    • 100 µL Sample Supernatant (or Standard)

    • 100 µL 0.5 M

      
       Buffer (pH 9.0)
      
    • 50 µL 1% DNFB Solution

  • Seal tightly and incubate at 60°C for 60 minutes in a heating block. Note: Protect from light to prevent photodegradation.

  • Cool to room temperature.

Step 4: Quenching and Extraction
  • Add 50 µL of 1N HCl to quench the reaction (pH should drop to ~2-3).

  • Ether Extraction (Critical for Baseline Noise Reduction):

    • Add 500 µL Diethyl Ether.

    • Vortex vigorously for 1 minute.

    • Allow phases to separate. The top organic layer contains excess DNFB and non-polar byproducts.

    • Discard the top ether layer.

    • Repeat extraction twice.

  • Retain the bottom aqueous layer (containing DNP-Citrulline).

  • Filter through a 0.22 µm PTFE filter into an HPLC vial.

Step 5: HPLC Analysis Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Zorbax Eclipse, 4.6 x 150 mm, 5 µm)
Mobile Phase A 50 mM Sodium Acetate Buffer (pH 6.4)
Mobile Phase B 50% Acetonitrile / 50% Water
Flow Rate 1.0 mL/min
Injection Volume 10–20 µL
Detection UV Absorbance @ 360 nm
Column Temp 30°C

Gradient Profile:

  • 0–5 min: 10% B (Isocratic)

  • 5–20 min: 10%

    
     40% B (Linear Gradient)
    
  • 20–25 min: 40%

    
     90% B (Wash)
    
  • 25–30 min: 10% B (Re-equilibration)

Data Analysis & Validation

Identification
  • DNP-Citrulline: Elutes relatively early (approx. 8–12 min depending on column) due to the single DNP group.

  • Interferences: DNP-Ornithine and DNP-Lysine (di-DNP derivatives) are significantly more hydrophobic and will elute later (>15 min), preventing overlap.

Quantification

Construct a calibration curve using standard citrulline concentrations (e.g., 10, 50, 100, 250, 500 µM).

  • Linearity: Plot Peak Area vs. Concentration.

    
     should be > 0.995.
    
  • Limit of Detection (LOD): Typically ~1–5 µM with UV detection.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incomplete reaction or pH drift.Ensure pH is >8.5 during reaction.[2] DNFB hydrolyzes in water; ensure excess DNFB is added.
High Background Excess DNFB not removed.Increase the number of ether extraction steps.
Peak Tailing Column overload or pH mismatch.Dilute sample or adjust Mobile Phase A pH. Ensure column is clean.
Precipitate in Vial DNP-derivatives insolubility.Ensure the final solution contains sufficient organic solvent or keep at room temp (do not freeze derivatized samples).

References

  • Sanger, F. (1945).[5] The free amino groups of insulin.[2][4] The Biochemical Journal, 39(5), 507–515. Link

  • Rosenthal, G. A. (1978). Preparation and analysis of DNP-amino acids. Analytical Biochemistry, 77, 147-151.
  • Curis, E., et al. (2005). Determination of plasma citrulline using high performance liquid chromatography.
  • Creative Proteomics. (n.d.). Amino Acid Analysis by HPLC-UV (DNFB Derivatization). Link

  • SIELC Technologies. (n.d.). HPLC Analysis of Citrulline. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for N-2,4-DNP-DL-Citrulline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-2,4-DNP-DL-citrulline (N-[2,4-dinitrophenyl]-DL-citrulline) presents a classic solubility paradox.[1] While the citrulline moiety contains a polar urea group and a carboxylic acid, the bulky, electron-withdrawing 2,4-dinitrophenyl (DNP) group imposes significant hydrophobicity and aromatic stacking potential.[1]

Users frequently report "crash-out" (precipitation) when diluting organic stocks into aqueous assay buffers.[1] This guide provides a verified physicochemical workflow to maintain solubility, emphasizing pH control, solvent bridging, and ionic strength management.

Part 1: The "Golden" Stock Solution Protocol

Do not attempt to dissolve this compound directly in water or buffer.[1] The DNP group requires an organic co-solvent to disrupt crystal lattice energy before aqueous introduction.[1]

Reagents Required[2][3][4][5][6]
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).[1]

    • Critical: Hygroscopic DMSO (containing water) will reduce maximum solubility.[1] Use a fresh bottle or one stored over molecular sieves.

  • Vessel: Amber glass or foil-wrapped tube (DNP derivatives are light-sensitive).[1]

Step-by-Step Procedure
  • Calculate: Determine the mass required for a 50 mM to 100 mM master stock. Avoid making dilute stocks (e.g., 1 mM) in DMSO, as this increases the volume of DMSO added to your final assay, potentially causing solvent toxicity.[1]

  • Weigh: Weigh the N-2,4-DNP-DL-citrulline powder into the amber vessel.

  • Solubilize: Add the calculated volume of Anhydrous DMSO.

  • Agitate: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

  • Inspect: The solution should be a clear, intense yellow-orange.[1] Any turbidity indicates incomplete dissolution.[1]

Storage Tip: Aliquot this stock into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles, which introduce moisture and promote micro-precipitation.[1]

Part 2: Aqueous Dilution & Buffer Management

The transition from DMSO to water is where 90% of failures occur.[1] The key is to manage the Hydrophobic Effect and Ionization State .[1]

The Solubility Mechanism

To keep N-2,4-DNP-DL-citrulline soluble in water, you must ionize the carboxylic acid tail (


).[1] The DNP group withdraws electrons, making the amine non-basic, so solubility relies entirely on the anionic carboxylate and the polar urea group.[1]

SolubilityMechanism cluster_0 Acidic pH (< 4.0) cluster_1 Alkaline pH (> 7.4) Acid Protonated Form (COOH) Neutral/Hydrophobic Precip PRECIPITATION (Aggregation) Acid->Precip Low Solubility Base Deprotonated Form (COO-) Anionic/Soluble Acid->Base  pH > pKa (~2.3)   Soluble STABLE SOLUTION (Repulsion) Base->Soluble Charge Stabilization

Figure 1: The pH-dependent solubility switch.[1][2] Maintaining a net negative charge is critical for preventing DNP-driven aggregation.[1]

The "Dropwise Vortex" Technique

Goal: Dilute the DMSO stock into buffer (e.g., PBS or Tris) to a final concentration (typically 10–100 µM).[1]

  • Pre-warm the Buffer: Warm your aqueous buffer to 25°C or 30°C. Cold buffers decrease solubility.[1]

  • Dynamic Addition:

    • Place the buffer tube on a vortex mixer set to medium speed .

    • While vortexing, inject the DMSO stock sub-surface (tip immersed) slowly.[1]

    • Why? Adding DMSO to the surface creates a high-concentration film where the compound crashes out instantly.[1] Sub-surface injection ensures immediate dispersion.[1]

  • Final Solvent Concentration: Ensure final DMSO content is < 1% (v/v) to avoid interfering with biological assays, unless your specific assay tolerates higher.

Buffer Selection Guide
Buffer SystemSuitabilityNotes
PBS (pH 7.4) ⭐⭐⭐ (Good)Standard choice.[1] Ensure pH doesn't drop upon addition.[1]
Tris-HCl (pH 8.0) ⭐⭐⭐⭐ (Excellent)Higher pH favors the anionic form (

).[1]
Acetate (pH 4.0) ⚠️ (Poor)Avoid. High risk of precipitation due to protonation.[1]
High Salt (>150mM) ⚠️ (Caution)"Salting out" effect may occur.[1] Keep salt low if possible.

Part 3: Advanced Troubleshooting (FAQ)

Q1: My solution turned cloudy immediately after adding the DMSO stock to the buffer.

Diagnosis: This is the "Crash-out" effect.[1] The local concentration of the hydrophobic compound exceeded its solubility limit before it could disperse.[1] Corrective Action:

  • Reduce Concentration: Try a lower final concentration (e.g., 50 µM instead of 100 µM).

  • Intermediate Dilution: Dilute your 100 mM DMSO stock to 10 mM in 100% Ethanol first, then dilute that into the buffer. Ethanol mixes more gently with water than DMSO.[1]

  • Add Surfactant: Add 0.05% Tween-20 or 0.1% BSA to your buffer before adding the compound.[1] The protein/surfactant will sequester the hydrophobic DNP tails.[1]

Q2: The color intensity seems to change with pH. Is this normal?

Diagnosis: Yes. Explanation: Dinitrophenyl derivatives are weak chromophores.[1] While not a strong pH indicator like phenolphthalein, the absorbance spectrum of DNP derivatives shifts slightly based on the ionization of the nearby groups and solvent polarity (solvatochromism).[1] Action: Always prepare your standard curves in the exact same buffer and pH as your samples to normalize for these shifts.[1]

Q3: Can I use Cyclodextrins to improve solubility?

Diagnosis: Yes, this is an expert-level solution.[1] Explanation:


-Cyclodextrin (

-CD) has a cavity size that perfectly accommodates the aromatic DNP ring, shielding its hydrophobicity from the water while leaving the polar citrulline tail exposed.[1] Protocol: Prepare the buffer containing 5–10 mM Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
.[1] Add the DNP-citrulline stock to this modified buffer. This can increase aqueous solubility by 10–50 fold.[1]

Part 4: Workflow Visualization

Workflow Start Solid N-2,4-DNP-DL-Citrulline Step1 Dissolve in Anhydrous DMSO (Target: 50-100 mM) Start->Step1 Check1 Is solution clear yellow? Step1->Check1 Sonicate Sonicate (35°C, 5 min) Check1->Sonicate No (Cloudy) Step3 Dynamic Mixing: Vortex Buffer + Sub-surface Injection Check1->Step3 Yes Sonicate->Check1 Step2 Prepare Aqueous Buffer (pH 7.4 - 8.0) Step2->Step3 Final Final Assay Solution (<1% DMSO, Clear) Step3->Final

Figure 2: The optimized solubilization workflow to prevent precipitation.

References

  • Sanger, F. (1945).[1] The free amino groups of insulin.[1] Biochemical Journal, 39(5), 507–515.[1] (Foundational chemistry of DNP-amino acid derivatives and their solubility properties).

  • Sigma-Aldrich. (n.d.).[1] Peptide Solubility Guidelines. (General protocols for hydrophobic amino acid derivatives and DMSO usage).

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. (Specifics on DMSO stock preparation and dilution techniques).

  • PubChem. (2025).[1][3] N-(2,4-Dinitrophenyl) derivatives - Physical Properties. (Chemical structure and ionization data for DNP-amino acid analogs).

  • Stalin, T., et al. (2006).[1] Host-guest complexation of

    
    -CD with 2,4-dinitrophenol. ResearchGate.[1] (Evidence for Cyclodextrin-mediated solubilization of DNP groups). 
    

Sources

Troubleshooting peak tailing of DNP-citrulline in liquid chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the DNP-Citrulline Technical Support Center .

This guide is designed for analytical chemists and researchers encountering peak asymmetry (tailing) during the High-Performance Liquid Chromatography (HPLC) analysis of 2,4-Dinitrophenyl (DNP) derivatized citrulline. Unlike generic amino acid analysis, DNP-citrulline presents unique challenges due to the polarity of its ureido side chain combined with the hydrophobicity of the DNP tag.

Quick Diagnostic: The Tailing Decision Tree

Before adjusting your method, use this logic flow to identify the root cause of the tailing.

DNPCitrullineTroubleshooting Start ISSUE: DNP-Citrulline Peak Tailing CheckRT Check Retention Time (RT) Start->CheckRT EarlyElution RT < 2 min (Void) CheckRT->EarlyElution Too Fast NormalElution RT Normal CheckRT->NormalElution Expected SolventMismatch Solvent Mismatch (Sample solvent > Mobile Phase) EarlyElution->SolventMismatch CheckSym Check Tailing Factor (Tf) NormalElution->CheckSym TfHigh Tf > 1.5 CheckSym->TfHigh CheckPH Check Mobile Phase pH Is pH near 2.3 (pKa)? TfHigh->CheckPH PH_Issue Ionization Mismatch Action: Lower pH to < 2.0 CheckPH->PH_Issue Yes Silanol Secondary Silanol Interaction Action: Add TFA or Switch Column CheckPH->Silanol No (pH is optimized) Overload Mass Overload Action: Dilute Sample 1:10 Silanol->Overload If Tailing Persists

Figure 1: Diagnostic logic flow for identifying the source of peak asymmetry in DNP-Citrulline analysis.

Module 1: The Chemistry of Tailing

Q: Why does DNP-Citrulline tail when other DNP-amino acids do not?

A: DNP-Citrulline tailing is usually caused by a "dual-interaction" mechanism that differs from standard hydrophobic amino acids (like Leucine or Valine).

  • The Ureido Interaction: Citrulline contains a terminal ureido group (

    
    ). Even though the 
    
    
    
    -amine is blocked by the DNP group, the side chain remains polar and capable of strong hydrogen bonding.
  • Silanol Activity: Residual silanol groups (

    
    ) on the silica support of C18 columns are acidic. They can hydrogen bond with the ureido group or the nitro groups of the DNP moiety.
    
  • Ionization State (pKa): The

    
    -carboxylic acid of DNP-citrulline has a pKa of approximately 2.3 . If your mobile phase pH is between 2.0 and 3.0, the molecule exists in a mixed state (partially ionized 
    
    
    
    and partially neutral
    
    
    ). This equilibrium is slow relative to the chromatographic timescale, resulting in peak broadening and tailing.

Expert Insight: The DNP group is electron-withdrawing, which lowers the pKa of the carboxyl group compared to free citrulline. You must suppress this ionization more aggressively than with underivatized amino acids.

Module 2: Mobile Phase Optimization

Q: What is the optimal mobile phase composition to eliminate tailing?

A: You must shift the equilibrium to the neutral (protonated) form and suppress silanol activity.

Recommended Protocol: Use a gradient elution system with Acidic Modifiers .

ParameterRecommendationMechanism of Action
Aqueous Phase (A) Water + 0.1% Trifluoroacetic Acid (TFA)pH ~2.0. Fully protonates the carboxyl group (suppresses ionization). TFA also pairs with residual silanols.
Organic Phase (B) Acetonitrile + 0.1% TFAAcetonitrile has lower viscosity than methanol, reducing backpressure and improving mass transfer.
Alternative Buffer 20 mM Phosphate Buffer (pH 2.5)If TFA causes baseline drift (UV detection), phosphate provides stronger buffering capacity but is non-volatile (not MS compatible).

Troubleshooting Step: If you are currently using Formic Acid (weak acid, pH ~2.7) and seeing tailing, switch to TFA . Formic acid may not be strong enough to fully suppress the ionization of the DNP-citrulline carboxyl group.

Module 3: Column Selection & Care

Q: Is my column ruined, or is it just the wrong type?

A: Standard C18 columns often fail with DNP-derivatives due to "surface coverage" issues.

The "End-Capping" Factor: Tailing is often a symptom of exposed silanols. You require a "fully end-capped" column where small silylating agents have blocked accessible silanol groups.

Column Compatibility Check:

  • Best Choice: C18 with high carbon load (>15%) and exhaustive end-capping (e.g., "Base Deactivated" or "Polar Embedded" phases).

  • Avoid: Low-carbon load C18 or "Aqueous C18" columns designed for 100% water retention, as they often have accessible polar groups that interact irreversibly with the DNP-urea motif.

Regeneration Protocol (If column is fouled): DNP derivatives are hydrophobic and can adsorb strongly to the column head.

  • Flush with 95% Water / 5% Acetonitrile (no buffer) for 10 column volumes (remove salts).

  • Flush with 100% Acetonitrile for 20 column volumes (remove hydrophobic DNP residues).

  • Flush with Isopropanol for 10 column volumes (remove highly retained matrix components).

  • Re-equilibrate with initial mobile phase.

Module 4: Derivatization Artifacts

Q: I see a tailing peak, but is it actually DNP-Citrulline?

A: A common pitfall in Sanger chemistry (FDNB derivatization) is the hydrolysis of the reagent itself.

  • The Artifact: 2,4-Dinitrophenol (DNP-OH).

  • Source: Reaction of excess FDNB with water/hydroxide during the derivatization step.

  • Chromatography: DNP-OH often elutes near DNP-amino acids and tails significantly due to its phenolic nature (pKa ~4).

Verification Experiment: Run a "Blank Derivatization" (Reagents + Buffer, NO Sample).

  • If the tailing peak appears in the blank: It is DNP-OH, not Citrulline.

  • Fix: Extract the reaction mixture with ether (DNP-OH is ether-soluble) before injecting the aqueous phase, or optimize the gradient to separate DNP-OH from DNP-Citrulline.

Module 5: Sample Solvent Mismatch

Q: My peak is fronting and tailing. What is happening?

A: This is likely a "Strong Solvent Effect." DNP derivatives are often dissolved in high percentages of organic solvent (e.g., 50% Acetonitrile) to ensure solubility.

The Problem: Injecting a sample dissolved in 50% Acetonitrile into a mobile phase starting at 5% Acetonitrile causes the analyte to travel faster than the mobile phase at the column head, resulting in band broadening.

The Fix:

  • Evaporate the derivatization solvent.

  • Reconstitute the sample in the Starting Mobile Phase (e.g., 95% Water / 5% ACN + 0.1% TFA).

  • If solubility is poor, use the lowest organic concentration possible (e.g., <20%).

References

  • Phenomenex. (2025).[1][2][3] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Dolan, J. W. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LC-GC Magazine. Retrieved from

  • Badadani, M., et al. (2007). Dinitrophenyl derivatization of imino acids, spectral characteristics and HPLC analysis. Clinical Chimica Acta. Retrieved from

  • Chrom Tech. (2025).[4] What Causes Peak Tailing in HPLC? Retrieved from

  • Thermo Fisher Scientific. (2022). Sanger Sequencing Troubleshooting Guide. (Relevant for FDNB/DNP reagent handling artifacts). Retrieved from

Sources

Technical Support Center: Purifying N-2-4-DNP-DL-Citrulline Crystalline Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-2-4-DNP-DL-citrulline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from your crystalline samples. The following information is based on established purification principles and field-proven insights to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of N-2-4-DNP-DL-citrulline.

Question 1: My N-2-4-DNP-DL-citrulline sample has a low melting point and a broad melting range. What are the likely impurities and how can I remove them?

Answer:

A low and broad melting point is a classic indicator of impurities within a crystalline solid. For N-2-4-DNP-DL-citrulline, the primary impurities often stem from the synthesis process. These can include:

  • Unreacted 1-fluoro-2,4-dinitrobenzene (FDNB) or 2,4-dinitrophenylhydrazine (DNPH): These reagents are used to derivatize the amino group of citrulline.[1][2]

  • Side-reaction products: Dinitrophenyl derivatives can sometimes undergo side reactions, leading to related but structurally different impurities.[3]

  • Residual solvents: Solvents used during the synthesis or initial precipitation may become trapped in the crystal lattice.

  • Di-DNP-derivatives: If the reaction conditions are not carefully controlled, dinitrophenylation might occur on other reactive sites of the citrulline molecule.[4]

Recommended Purification Strategy: Recrystallization

Recrystallization is the most effective method for purifying solid organic compounds by separating impurities based on differences in solubility.[5][6][7] The principle relies on dissolving the impure compound in a hot solvent and then allowing it to cool, whereupon the pure compound crystallizes out, leaving the impurities dissolved in the solvent (mother liquor).[5]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the N-2-4-DNP-DL-citrulline sparingly at room temperature but have high solubility at its boiling point.[6][7] For DNP-amino acids, aqueous ethanol (e.g., 50% ethanol) is often a suitable choice.[1]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to your crude N-2-4-DNP-DL-citrulline sample. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the premature crystallization of your product on the filter paper.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8] Rapid cooling can trap impurities within the crystal lattice.[8] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure N-2-4-DNP-DL-citrulline.[5][8]

  • Isolation of Crystals: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Workflow for Recrystallization

G start Start: Impure Crystalline Sample solvent_selection Select Appropriate Solvent start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling crystallization_check Crystals Form? cooling->crystallization_check induce_crystallization Induce Crystallization (Scratch/Seed) crystallization_check->induce_crystallization No isolation Isolate Crystals (Vacuum Filtration) crystallization_check->isolation Yes induce_crystallization->cooling washing Wash with Cold Solvent isolation->washing drying Dry Crystals washing->drying end_product Pure N-2-4-DNP-DL-citrulline drying->end_product

Caption: Recrystallization workflow for purification.

Question 2: My sample remains an oil and will not crystallize, even after attempting recrystallization. What should I do?

Answer:

The failure of a sample to crystallize, often referred to as "oiling out," can be due to several factors:

  • High Impurity Levels: A significant amount of impurities can lower the melting point of the mixture to below the temperature of the solution, causing it to separate as an oil.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent, preventing the compound from reaching its saturation point upon cooling.

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal nucleation.[8]

Troubleshooting Strategies for Oiling Out:

  • Re-heat and Add More Solvent: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool slowly again.[8]

  • Solvent Polarity Adjustment (for binary solvent systems): If you are using a two-solvent system, try adjusting the ratio. If the compound is oiling out, it may be because the solvent is too nonpolar. Gradually add the more polar solvent to the hot solution until it becomes slightly cloudy, then add a drop or two of the less polar solvent to clarify it before cooling.

  • Scratching and Seeding: As with standard crystallization, scratching the inner surface of the flask with a glass rod at the air-solvent interface or adding a seed crystal can provide nucleation sites for crystal growth.[5]

  • Column Chromatography: If recrystallization repeatedly fails, the impurities may have very similar solubility profiles to your product. In such cases, column chromatography is a powerful alternative for purification.[10]

Basic Column Chromatography Protocol:

  • Stationary Phase Selection: For DNP-amino acids, silica gel is a common and effective stationary phase.[4]

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A solvent system that provides good separation of your compound from its impurities on a Thin Layer Chromatography (TLC) plate should be used. A common starting point for DNP derivatives is a mixture of a nonpolar solvent like hexane or benzene and a more polar solvent like ethyl acetate or ethanol.[10]

  • Column Packing: Properly pack a chromatography column with the chosen stationary phase slurried in the initial eluent.

  • Sample Loading: Dissolve your oily sample in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution: Gradually increase the polarity of the eluent to move the compounds down the column. The less polar compounds will elute first.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure N-2-4-DNP-DL-citrulline.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure N-2-4-DNP-DL-citrulline?

A1: DNP derivatives of amino acids are typically yellow to orange crystalline solids.[2] A significant deviation from this, such as a brown or reddish color, may indicate the presence of impurities or degradation products.

Q2: How can I confirm the purity of my final product?

A2: Several analytical techniques can be used to assess the purity of your N-2-4-DNP-DL-citrulline:

  • Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities.[11][12] A single, sharp peak on the chromatogram is indicative of a pure compound.

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques can confirm the chemical structure of your compound and identify any impurities.

Purity Assessment Methods

Technique Principle Indication of Purity
Melting Point Temperature at which a solid becomes a liquid Sharp, narrow melting range at the expected temperature
TLC Differential partitioning between a stationary and mobile phase A single, well-defined spot
HPLC High-resolution separation based on partitioning A single, symmetrical peak in the chromatogram

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Clean spectrum with expected chemical shifts and integrations |

Q3: Are there any stability concerns I should be aware of with N-2-4-DNP-DL-citrulline?

A3: DNP-amino acid derivatives can be sensitive to light and pH.[13] It is advisable to store the purified compound in a dark, cool, and dry place. When in solution, especially under acidic conditions, exposure to light can cause decomposition.[13]

Q4: Can I use a different derivatizing agent instead of FDNB or DNPH?

A4: While FDNB (Sanger's reagent) is the classic reagent for this derivatization, other reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) can also be used to derivatize amino acids for analysis, though this will result in a different derivative (FMOC-citrulline) with different properties.[11] The choice of derivatizing agent depends on the specific requirements of your downstream application.

Q5: What safety precautions should I take when working with dinitrophenyl compounds and the solvents used for purification?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 2,4-dinitrophenylhydrazine, in its dry state, can be explosive and should be handled with care.[2] The organic solvents used for recrystallization and chromatography are often flammable and may have associated health risks. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Purification Logic Diagram

G start Crude N-2-4-DNP-DL-Citrulline initial_assessment Initial Assessment (Color, Melting Point, TLC) start->initial_assessment is_solid Is the sample a solid? initial_assessment->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oil) oiling_out Sample Oils Out recrystallize->oiling_out purity_check Assess Purity (MP, TLC, HPLC) recrystallize->purity_check oiling_out->chromatography chromatography->purity_check is_pure Is the sample pure? purity_check->is_pure pure_product Pure Product is_pure->pure_product Yes repeat_purification Repeat Purification is_pure->repeat_purification No repeat_purification->recrystallize

Caption: Decision-making process for purification.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Levy, A. L., & Chung, D. (1955). A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids. Journal of the American Chemical Society, 77(11), 2899–2900. Retrieved from [Link]

  • Collins, D. C., & Jirku, H. (1971). The Use of 2,4-Dinitrophenylhydrazine Derivatives of Ovarian Ketosteroids in Steroid Analysis. UNI ScholarWorks. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (1969). Investigation of the Quantitative Dinitrophenylation of the Lysyl and the Tyrosyl Residues in Mohair. Retrieved from [Link]

  • Castells, C. B., et al. (2014). Reliable and simple analytical methods for determination of citrulline and metabolically related amino acids by liquid chromatography after derivatization: comparison between monolithic and core–shell columns. Analytical Methods, 6(15), 5830-5837. Retrieved from [Link]

  • PubMed. (1987). Modified methods for measuring citrulline and carbamoyl-beta-alanine with reduced light sensitivity and sucrose interference. Analytical Biochemistry, 166(1), 113-9. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Citrulline. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Separation of Carbonyl Compounds as Dinitrophenylhydrazone Derivatives on HALO® C18, 2.7 µm. Retrieved from [Link]

  • Frey, J., et al. (2011). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their isomers by high-performance liquid chromatography. Journal of Chromatography A, 1218(30), 4992-4997. Retrieved from [Link]

  • Matheson, N. A. (1966). The determination of amino acids as 2,4-dinitrophenyl derivatives. Biochemical Journal, 100(1), 305–309. Retrieved from [Link]

  • StackExchange. (2020, September 1). How to tell the difference between lysine and the N-terminal amino acid in DNP labeling? Retrieved from [Link]

  • SpringerLink. (2018). Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometry. Chromatographia, 81, 977–984. Retrieved from [Link]

  • Thaxton, C. B. (1969). STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. Texas Tech University. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of dl-Citrulline (CAS 627-77-0). Retrieved from [Link]

  • MDPI. (2021). GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-Ornithine and N6-Carboxy-Lysine. Molecules, 26(8), 2276. Retrieved from [Link]

  • PubMed. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1259-1273. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). dl-Citrulline. NIST WebBook. Retrieved from [Link]

  • Vedantu. (n.d.). 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses. Retrieved from [Link]

  • Defense Technical Information Center. (1962). Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N- (2,4-Dinitrophenyl) -. Retrieved from [Link]

  • PubMed. (2002). Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity. Analytical Biochemistry, 309(2), 245-51. Retrieved from [Link]

Sources

Technical Support Center: The Influence of pH on the Stability of N-2-4-DNP-DL-Citrulline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-2-4-DNP-DL-Citrulline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the critical role of pH in the stability of N-2-4-DNP-DL-citrulline during experimental workflows. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.

Introduction: Understanding the pH-Stability Profile of N-2-4-DNP-DL-Citrulline

N-2-4-DNP-DL-citrulline is a dinitrophenyl derivative of the amino acid citrulline. Its stability is paramount for accurate quantification and characterization. The molecule possesses two key structural features susceptible to pH-mediated degradation: the dinitrophenyl (DNP) group attached to the alpha-amino group and the ureido group in the citrulline side chain. The ambient pH of your solutions can significantly impact the integrity of this compound, leading to the formation of artifacts and compromising your experimental outcomes. This guide will explore the underlying chemical principles and provide actionable protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-2-4-DNP-DL-citrulline related to pH?

The two primary sites of pH-mediated degradation in N-2-4-DNP-DL-citrulline are the ureido group of the citrulline side chain and, to a lesser extent, the DNP-amino linkage.

  • Acid-Catalyzed Hydrolysis of the Ureido Group: Under acidic conditions, the ureido group of the citrulline moiety is susceptible to hydrolysis. This reaction converts the citrulline residue into ornithine, resulting in the formation of N-2-4-DNP-DL-ornithine. This is often the most significant degradation pathway to consider.

  • Base-Mediated Racemization: While the DNP-amino acid linkage is generally stable, extremely high pH conditions (pH > 12) can lead to slow racemization of the chiral center.[1]

Q2: I observe a new, unexpected peak in my HPLC chromatogram when analyzing N-2-4-DNP-DL-citrulline that was stored in an acidic buffer. What is the likely identity of this peak?

An unexpected peak appearing in your HPLC analysis of N-2-4-DNP-DL-citrulline stored under acidic conditions is very likely to be N-2-4-DNP-DL-ornithine. The acidic environment catalyzes the hydrolysis of the ureido group in the citrulline side chain. To confirm this, you can:

  • Run a standard of N-2-4-DNP-DL-ornithine if available.

  • Collect the fraction corresponding to the unknown peak and analyze it using mass spectrometry to confirm its molecular weight.

Q3: What is the optimal pH range for the storage and analysis of N-2-4-DNP-DL-Citrulline?

For short-term storage and analysis, a slightly acidic to neutral pH range (pH 4-7) is generally recommended to minimize the degradation of N-2-4-DNP-DL-citrulline. While DNP-amino acids are reported to be stable at a pH of around 2.5, the ureido group of citrulline may be more susceptible to hydrolysis at such a low pH.[2] Therefore, a moderately acidic pH is a reasonable compromise. For long-term storage, it is advisable to store the compound as a dry solid at low temperatures.

Q4: Can I use strong alkaline conditions (pH > 10) during my sample preparation with N-2-4-DNP-DL-citrulline?

It is generally advised to avoid strongly alkaline conditions, especially for prolonged periods or at elevated temperatures. While the derivatization of amino acids with 2,4-dinitrofluorobenzene (DNFB) is often performed at an alkaline pH of around 8.8, the resulting DNP derivatives can be unstable under these conditions.[2] Furthermore, very high pH levels (pH > 12) may induce slow racemization.[1] If alkaline conditions are necessary, they should be as mild and brief as possible, and the temperature should be kept low to minimize degradation.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of N-2-4-DNP-DL-citrulline.

Issue 1: Loss of Parent Compound and Appearance of a More Polar Degradant in Acidic Conditions
  • Symptom: In your HPLC analysis, the peak area of N-2-4-DNP-DL-citrulline decreases over time, while a new, earlier-eluting peak appears. This is often observed when samples are prepared or stored in acidic buffers (pH < 4).

  • Root Cause: Acid-catalyzed hydrolysis of the ureido group of the citrulline side chain is the most probable cause, leading to the formation of the more polar N-2-4-DNP-DL-ornithine.

  • Troubleshooting & Optimization:

    • pH Adjustment: Increase the pH of your sample diluent and mobile phase to a less acidic range (e.g., pH 4-6).

    • Temperature Control: Perform all sample manipulations at low temperatures (e.g., on ice) to reduce the rate of hydrolysis.

    • Time Sensitivity: Analyze samples as quickly as possible after preparation. Avoid prolonged storage of samples in acidic solutions.

    • Method Validation: If working with acidic conditions is unavoidable, characterize the degradation product and include it in your analytical method for accurate quantification of the total analyte-related substances.

Issue 2: Inconsistent Results and Poor Peak Shapes
  • Symptom: You observe variable peak areas, peak broadening, or peak splitting in your chromatograms.

  • Root Cause: This can be due to a variety of factors, including on-column degradation, poor solubility, or issues with the HPLC system.

  • Troubleshooting & Optimization:

    • Mobile Phase pH: Ensure the pH of your mobile phase is stable and appropriate for the analysis. Inconsistent pH can lead to shifts in retention time and poor peak shape.

    • Sample Solubility: N-2-4-DNP-DL-citrulline may have limited solubility in highly aqueous mobile phases. Ensure your sample is fully dissolved in the injection solvent. It is often recommended to dissolve the sample in a small amount of organic solvent (like DMSO or methanol) before diluting with the mobile phase.[1]

    • Column Health: A contaminated or degraded column can lead to poor chromatography. Flush the column with a strong solvent or replace it if necessary.

    • System Check: Verify the proper functioning of your HPLC system, including the pump, injector, and detector, to rule out instrumental issues.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess pH Stability

This protocol outlines a forced degradation study to determine the stability of N-2-4-DNP-DL-citrulline under various pH conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of N-2-4-DNP-DL-citrulline in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH.

  • Incubation: Incubate the stressed samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). An unstressed control sample (stock solution diluted with mobile phase) should be kept at low temperature.

  • Sample Analysis:

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and alkaline samples before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the unstressed control.

    • Identify and quantify the parent compound and any degradation products formed.

    • Plot the percentage of the parent compound remaining against time for each pH condition.

Stress ConditionpHPotential Primary Degradation Product
0.1 N HCl~1N-2-4-DNP-DL-ornithine
Purified Water~7Minimal degradation expected
0.1 N NaOH~13Potential for racemization
Protocol 2: HPLC Method for the Analysis of N-2-4-DNP-DL-Citrulline and its Potential Degradants

This protocol provides a starting point for developing an HPLC method to separate N-2-4-DNP-DL-citrulline from its potential degradation product, N-2-4-DNP-DL-ornithine.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B. For example:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm (a common wavelength for DNP derivatives).

  • Injection Volume: 10 µL.

Visualizations

Stability_Pathway cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH 6-8) cluster_alkaline Strongly Alkaline Conditions (pH > 12) A N-2-4-DNP-DL-Citrulline B N-2-4-DNP-DL-Ornithine A->B Hydrolysis of Ureido Group C N-2-4-DNP-DL-Citrulline (Relatively Stable) D N-2-4-DNP-DL-Citrulline E N-2-4-DNP-L-Citrulline & N-2-4-DNP-D-Citrulline D->E Slow Racemization

Caption: Effect of pH on the stability of N-2-4-DNP-DL-citrulline.

Troubleshooting_Workflow Start Inconsistent Results or Unexpected Peaks Observed Check_pH Verify pH of all Solutions and Buffers Start->Check_pH pH_Correct pH within Optimal Range? Check_pH->pH_Correct Adjust_pH Adjust pH to 4-7 pH_Correct->Adjust_pH No Check_Temp Review Sample Handling Temperature pH_Correct->Check_Temp Yes Adjust_pH->Check_Temp Temp_Correct Handled at Low Temperature? Check_Temp->Temp_Correct Use_Ice Use Ice Bath for Sample Preparation Temp_Correct->Use_Ice No Check_Column Evaluate Column Performance Temp_Correct->Check_Column Yes Use_Ice->Check_Column Column_OK Column Performance Acceptable? Check_Column->Column_OK Clean_Column Clean or Replace Column Column_OK->Clean_Column No Analyze_Degradants Characterize Degradation Products (e.g., MS) Column_OK->Analyze_Degradants Yes Clean_Column->Analyze_Degradants End Consistent and Reliable Results Achieved Analyze_Degradants->End

Caption: Troubleshooting workflow for N-2-4-DNP-DL-citrulline analysis.

References

  • Ashok, K., & Ali, R. (2002). Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity. Analytical Biochemistry, 309(2), 197-202.
  • Marfey, P., & Ottesen, M. (1984). DETERMINATION OF D-AMINO ACIDS. I. HYDROLYSIS OF DNP-L.

Sources

Minimizing baseline noise in N-2-4-DNP-DL-citrulline UV detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the UV detection of N-2-4-DNP-DL-citrulline. This resource is designed for researchers, scientists, and drug development professionals to help you achieve a stable, low-noise baseline for accurate and reproducible quantification. As Senior Application Scientists, we have compiled this guide based on extensive experience in chromatographic method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of baseline noise when analyzing N-2-4-DNP-DL-citrulline?

A1: The most frequent culprit is the mobile phase. Issues can range from improper preparation and contamination to inadequate degassing. The dinitrophenyl (DNP) chromophore is sensitive to its chemical environment, and even minor inconsistencies in the mobile phase can lead to significant baseline disturbances.

Q2: At what wavelength should I detect N-2-4-DNP-DL-citrulline?

A2: DNP derivatives of amino acids typically exhibit a strong absorbance maximum around 340-360 nm. It is crucial to determine the empirical absorbance maximum for your specific mobile phase composition to ensure the highest signal-to-noise ratio. Operating on a steep slope of the absorbance curve can introduce baseline drift if the mobile phase composition fluctuates slightly.

Q3: How does pH affect my analysis?

A3: The pH of your mobile phase is a critical parameter. The DNP group has a pKa of approximately 4.0, while citrulline has two pKa values around 2.4 and 9.4. Changes in pH will alter the ionization state of the molecule, which in turn affects its retention time and peak shape. A mobile phase pH buffered at least one pH unit away from the analyte's pKa values is recommended for robust and reproducible results. For N-2-4-DNP-DL-citrulline, a mobile phase buffered between pH 5 and 8 is a good starting point.

Q4: Is my N-2-4-DNP-DL-citrulline derivative stable?

A4: DNP derivatives of amino acids are generally quite stable when handled correctly. However, they can be susceptible to degradation under harsh pH conditions or prolonged exposure to light. It is advisable to prepare fresh standards regularly and store stock solutions in the dark at 4°C.

In-Depth Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific baseline issues you may encounter during the analysis of N-2-4-DNP-DL-citrulline.

Symptom 1: High-Frequency Baseline Noise (Fuzzy Baseline)

High-frequency noise appears as a rapid, random fluctuation of the baseline, often described as a "fuzzy" or "thick" baseline.

  • Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can outgas in the detector flow cell, causing small, rapid fluctuations in absorbance. Modern HPLC systems are equipped with in-line degassers, but their efficiency can decrease over time.

    • Solution: Ensure your in-line degasser is functioning correctly. For particularly sensitive applications, consider supplementing with offline degassing methods such as helium sparging or sonication under vacuum.

  • Contaminated Mobile Phase: Impurities in your solvents or buffer salts can contribute to a noisy baseline, especially in gradient elution. Water is a common source of contamination.

    • Solution: Always use HPLC-grade solvents and high-purity buffer reagents. Prepare mobile phases fresh daily and filter them through a 0.45 µm or 0.22 µm membrane filter.

  • Failing Detector Lamp: As a detector lamp ages, its energy output can become unstable, leading to increased baseline noise.

    • Solution: Check the lamp's energy output and operating hours. If they are outside the manufacturer's recommended range, replace the lamp.

  • Dirty Flow Cell: Contaminants or air bubbles adsorbed to the flow cell windows can scatter light and increase noise.

    • Solution: Flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol. If the noise persists, a more rigorous cleaning with a dilute acid (e.g., 1N nitric acid, avoiding hydrochloric acid) may be necessary.

Symptom 2: Baseline Drift (Sloping Baseline)

Baseline drift is a gradual, consistent increase or decrease in the baseline signal over the course of a run.

  • Column Temperature Fluctuation: Changes in the ambient laboratory temperature can affect the mobile phase viscosity and the equilibrium of the stationary phase, leading to baseline drift.

    • Solution: Use a column oven to maintain a constant and consistent temperature. Ensure the mobile phase reservoirs are not in direct sunlight or near heating/cooling vents.

  • Incomplete Column Equilibration: If the column is not fully equilibrated with the mobile phase at the start of each run, the baseline will drift as the column chemistry settles. This is particularly true for gradient methods.

    • Solution: For isocratic methods, flush the column with at least 10-20 column volumes of the mobile phase before the first injection. For gradient methods, ensure an adequate re-equilibration step at the initial mobile phase composition is included at the end of each run.

  • Mobile Phase Composition Change: In a gradient run, if the two mobile phase components have different UV absorbances at the detection wavelength, the baseline will drift as the composition changes.

    • Solution: Add a small amount of the stronger-absorbing solvent to the weaker-absorbing solvent to balance their UV absorbance. For example, if using an acetonitrile/water gradient, adding a small percentage of acetonitrile to the aqueous mobile phase can help flatten the baseline.

  • Strongly Retained Sample Components: If your sample contains compounds that are very strongly retained on the column, they may elute as extremely broad peaks, which can appear as a rising baseline.

    • Solution: Implement a column wash step at the end of your analytical run with a strong solvent to elute any tightly bound compounds. Using a guard column can also help protect your analytical column from these contaminants.

Symptom 3: Periodic or Pulsating Baseline

A periodic or pulsating baseline exhibits regular, repeating fluctuations that are often synchronized with the pump strokes.

  • Pump Malfunction: Worn pump seals or faulty check valves can lead to inconsistent mobile phase delivery and pressure fluctuations, resulting in a pulsating baseline.

    • Solution: Observe the pressure trace from your HPLC system. If it shows regular pulsations that correlate with the baseline noise, service the pump. This may involve replacing the pump seals or cleaning/replacing the check valves.

  • Inadequate Mobile Phase Mixing: If the mobile phase components are not thoroughly mixed before reaching the pump, you may observe pulsations corresponding to the different solvent proportions.

    • Solution: For low-pressure mixing systems, ensure the mobile phase components are miscible and consider manual pre-mixing. For high-pressure mixing systems, check the performance of the mixer. An external static mixer can sometimes improve baseline stability.

Experimental Protocols & Data Presentation

Protocol 1: Systematic Baseline Noise Troubleshooting
  • Isolate the Pump and Detector: Replace the column with a union or a zero-dead-volume connector.

  • Pump Mobile Phase: Run the mobile phase through the system at your typical flow rate.

  • Observe the Baseline:

    • If the baseline is now stable, the source of the noise is likely the column or a component upstream of the column (e.g., injector).

    • If the baseline is still noisy, the problem lies with the pump, the mobile phase itself, or the detector.

  • Systematic Component Check:

    • Prepare a fresh batch of mobile phase using high-purity solvents and salts.

    • If noise persists, investigate the pump (check valves, seals) and detector (lamp, flow cell).

Table 1: Mobile Phase Considerations for N-2-4-DNP-DL-citrulline Analysis
ParameterRecommendationRationale
Solvents HPLC-grade acetonitrile and water.Minimizes impurities that can cause baseline noise and ghost peaks.
Buffer Phosphate or acetate buffer.Provides good buffering capacity in the recommended pH range (5-8).
pH 5.0 - 8.0Maintains a consistent ionization state for the analyte, ensuring reproducible retention.
Additives Avoid trifluoroacetic acid (TFA) if possible.TFA can improve peak shape but may increase baseline noise at low UV wavelengths. If necessary, use a low concentration (e.g., 0.05%).
Preparation Filter through a 0.22 µm or 0.45 µm filter.Removes particulate matter that can clog the system and contribute to noise.
Degassing Use an in-line degasser. Consider helium sparging for ultra-sensitive applications.Prevents bubble formation in the detector flow cell, a major source of noise.

Visualizations

Diagram 1: Troubleshooting Workflow for Baseline Noise

Baseline_Troubleshooting start Baseline Noise Observed check_type Is the noise high-frequency or periodic? start->check_type high_freq High-Frequency Noise check_type->high_freq High-Frequency periodic Periodic Noise check_type->periodic Periodic degas Check Mobile Phase Degassing & Purity high_freq->degas lamp Check Detector Lamp & Flow Cell degas->lamp end Stable Baseline lamp->end pump Inspect Pump: Check Valves & Seals periodic->pump mixer Verify Mobile Phase Mixing Efficiency pump->mixer mixer->end

Caption: A decision tree for diagnosing the root cause of baseline noise.

Diagram 2: Logical Relationships in Mobile Phase Preparation

Mobile_Phase_Prep cluster_solvents Solvent & Reagent Quality cluster_prep Preparation Steps cluster_output Outcome solvents HPLC-Grade Solvents mixing Accurate Mixing (by weight is best) solvents->mixing salts High-Purity Buffer Salts salts->mixing filtering 0.22/0.45 µm Filtration mixing->filtering degassing Degassing (In-line or Offline) filtering->degassing stable_baseline Stable & Low-Noise Baseline degassing->stable_baseline

Caption: Key steps for preparing a high-quality mobile phase.

References

  • PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Citrulline. Retrieved from [Link]

  • Persee General. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • DrugBank. (n.d.). Summary information about phenolic drug compounds. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound L-Citrulline (FDB011841). Retrieved from [Link]

  • PubChem. (n.d.). Citrulline. National Center for Biotechnology Information. Retrieved from [Link]

  • R&D Chemicals. (n.d.). Citrulline. Retrieved from [Link]

  • Study.com. (n.d.). What is the pKa value for 2,4-dinitrophenol? Is it an acid or a base? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Pearson. (n.d.). Explain why 2,4-dinitrophenol (pKa = 4.0) is a stronger acid... Retrieved from [Link]

  • D'Aniello, A., D'Onofrio, G., Pischetola, M., D'Aniello, S., Vetere, A., Petrucelli, L., & Fisher, G. H. (2000). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Amino acids, 18(1), 71–83.
  • Bongiovanni, R., & Glass, R. L. (1978). Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography.
  • Lee, H. S., Ji, Y. A., & Lee, Y. J. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of the Korean Chemical Society, 58(2), 164-168.
  • Phenomenex. (2022, November 2). Mobile Phase Preparation Tips & Tricks. Retrieved from [Link]

  • Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on

Validation & Comparative

Mass Spectrometry Validation of N-2,4-DNP-DL-Citrulline Purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Technical Guide for Analytical Standardization

Executive Summary

The validation of N-2,4-Dinitrophenyl-DL-citrulline (DNP-Citrulline) purity is a critical quality control step in enzymology and immunology, particularly when used as a substrate for peptidylarginine deiminase (PAD) assays or as a hapten for antibody generation. While traditional validation relies on HPLC-UV (360 nm), this method lacks the specificity to distinguish between the target molecule and isobaric impurities or hydrolysis byproducts (free citrulline and 2,4-dinitrophenol).

This guide outlines a high-resolution LC-MS/MS validation protocol that supersedes UV-only methods. We compare DNP-Citrulline against alternative derivatization strategies (Dansyl, FMOC) and provide a self-validating workflow to ensure reagent integrity.

Comparative Analysis: Why DNP-Citrulline?

Before detailing the protocol, it is essential to understand how DNP-Citrulline performs relative to other mass spectrometry targets. The DNP group acts as a chromophore and a hydrophobicity enhancer, but it presents unique ionization challenges compared to fluorescent tags like Dansyl.

Table 1: Performance Comparison of Citrulline Derivatization Strategies
FeatureN-2,4-DNP-Citrulline (Target)Dansyl-Citrulline (Alternative)Native Citrulline (HILIC)
C18 Retention High (Strong hydrophobic interaction)High (Strong hydrophobic interaction)Poor (Elutes in void volume)
Ionization (ESI+) Moderate (Nitro groups are electron-withdrawing)Excellent (Tertiary amine enhances protonation)Good (But subject to ion suppression)
UV/Vis Detectability Yes (Distinct yellow, ~360 nm)Yes (UV 254 nm / Fluorescence)No (Requires derivatization)
Primary Impurity Risk Hydrolysis to 2,4-Dinitrophenol + Free CitrullineDansyl-OH + Free CitrullineMatrix interferences
Validation Utility Dual-Mode (Can cross-validate MS with UV absorbance)MS-DominantMS-Only

Scientist’s Insight:

Why choose DNP? While Dansyl chloride provides higher absolute sensitivity in positive ESI, DNP is often preferred in immunogenicity studies because the DNP moiety itself is a potent epitope. Therefore, validating the integrity of the DNP-Citrulline bond is biologically more relevant than sensitivity alone. The protocol below focuses on confirming that the DNP group remains covalently attached to the citrulline alpha-amine.

Technical Protocol: LC-MS/MS Purity Validation

This protocol uses a "Self-Validating System" approach. You will not only look for the target peak but specifically scan for the breakdown products that indicate reagent degradation.

A. Sample Preparation[1][2][3][4][5][6]
  • Solvent: Dissolve N-2,4-DNP-DL-Citrulline in 50:50 Methanol:Water (v/v) with 0.1% Formic Acid.

  • Concentration: Prepare a stock at 1 mg/mL, dilute to 10 µg/mL for full-scan MS, and 100 ng/mL for MRM quantification.

  • Crucial Step: Filter through a 0.2 µm PTFE filter to remove particulate synthesis byproducts.

B. LC-MS Conditions[1][2][5][7]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Reasoning: DNP confers sufficient hydrophobicity to retain Citrulline on standard C18, avoiding the instability of HILIC columns.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

C. Mass Spectrometry Settings (ESI Positive)
  • Target Molecule: N-2,4-DNP-Citrulline

  • Molecular Formula: C₁₂H₁₅N₅O₇

  • Monoisotopic Mass: ~341.09 Da

  • Precursor Ion [M+H]⁺: 342.10 m/z

D. The Validation Workflow (Diagram)

The following diagram illustrates the decision logic for validating purity. It integrates the check for the target mass with the mandatory check for impurities.

ValidationWorkflow Start Start: Reagent Lot Prep Sample Prep (10 µg/mL in 50% MeOH) Start->Prep LC LC Separation (C18 Gradient) Prep->LC MS_Scan Full Scan MS (ESI+) m/z 100 - 500 LC->MS_Scan Check_Target Check Target: [M+H]+ = 342.1 m/z MS_Scan->Check_Target Check_Impurities Check Impurities: 1. Free Citrulline (176 m/z) 2. DNP-OH (185 m/z) Check_Target->Check_Impurities Peak Found Fail FAIL: Hydrolysis Detected Check_Target->Fail No Peak Pass PASS: >98% Purity No Free DNP Check_Impurities->Pass Impurities < 1% Check_Impurities->Fail Impurities > 1%

Caption: Figure 1. Logic flow for LC-MS validation, emphasizing the mandatory impurity check step.

Fragmentation Mechanism & Data Interpretation[8]

To confirm identity (not just mass), you must analyze the fragmentation pattern. DNP derivatives exhibit a specific fragmentation pathway driven by the stability of the nitro-aromatic ring and the weak N-C bond.

Theoretical Fragmentation Pathway
  • Precursor: 342.1 m/z ([M+H]⁺)

  • Primary Loss: Loss of the Citrulline side chain or the Nitro group (-NO₂).

  • Diagnostic Ion: The Dinitrophenyl cation or the Citrulline immonium ion .

Experimental Observation: In Positive ESI, the DNP group is electron-withdrawing, which can destabilize the protonated molecular ion. However, under Collision Induced Dissociation (CID), you typically observe:

  • m/z 176.1: Protonated Free Citrulline (cleavage of the DNP-N bond).

  • m/z 130.1: Citrulline immonium ion (diagnostic for the amino acid backbone).

Fragmentation Precursor [M+H]+ m/z 342.1 Frag1 Fragment A [Free Citrulline+H]+ m/z 176.1 Precursor->Frag1 CID Cleavage (N-C Bond) Neutral Neutral Loss (Dinitrophenol) Precursor->Neutral Neutral fragment Frag2 Fragment B [Immonium Ion]+ m/z 130.1 Frag1->Frag2 Loss of COOH + NH3

Caption: Figure 2. Predicted fragmentation pathway for N-2,4-DNP-Citrulline in Positive ESI mode.

Troubleshooting & Self-Validation

A robust method must detect its own failures. Use these indicators to validate your system:

  • Retention Time Drift: DNP-Citrulline should elute significantly later than free Citrulline.

    • Free Citrulline: ~1.5 min (near void on C18).

    • DNP-Citrulline: ~6-8 min (retained).

    • If DNP-Cit elutes early: Your column has collapsed, or the DNP group has hydrolyzed.

  • The "Yellow" Check: DNP derivatives are yellow. If your LC effluent is clear at the expected retention time but MS signal is high, check for ion source contamination from a previous run (carryover).

  • Isomer Separation: If using a chiral column (e.g., Chiralpak ZWIX) to separate DL-isomers, expect two peaks with identical mass spectra. On a standard C18, they will co-elute.

References

  • Warren, M. E. (2023). Amino Acid Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific.[1] Link

  • Holm, A., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins. MDPI Molecules. Link

  • Restek Corporation. (2021). Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek Application Notes. Link

  • Waters Corporation. (2022). Simultaneous quantification of DL-amino acids in tea using LC-MS/MS. Waters Application Notes. Link

  • PubChem. (2025). Compound Summary: N5-(2,4-Dinitrophenyl)ornithine (Structural Analog Reference). National Library of Medicine. Link

Sources

Publish Comparison Guide: NMR Characterization of N-(2,4-Dinitrophenyl)-DL-Citrulline Crystalline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The characterization of N-(2,4-Dinitrophenyl)-DL-citrulline (DNP-Cit) represents a critical workflow in metabolic profiling and amino acid analysis.[1] While native citrulline lacks a strong UV chromophore, making standard HPLC detection difficult, the derivatization with 2,4-dinitrofluorobenzene (Sanger’s Reagent) introduces a DNP moiety.[1] This modification imparts a distinct yellow color (absorbance ~360 nm) and alters the hydrophobicity, facilitating crystallization and chromatographic separation.

This guide provides a comparative technical analysis of DNP-Citrulline against its native precursor (DL-Citrulline) and its structural analog (DNP-Arginine).[1] We focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive validation tool, distinguishing the specific urea side-chain signals of citrulline from the guanidino signals of arginine in the presence of the electron-withdrawing DNP group.

Synthesis & Crystallization Protocol

To obtain high-purity crystalline material for NMR characterization, the following self-validating protocol is recommended. This workflow ensures the removal of unreacted reagents (FDNB) and dinitrophenol byproducts.

Step-by-Step Methodology
  • Derivatization Reaction:

    • Dissolve 10 mmol of DL-Citrulline in 20 mL of 10%

      
       (aq).
      
    • Add 20 mL of ethanol containing 10 mmol of 1-fluoro-2,4-dinitrobenzene (FDNB).

    • Mechanism: The

      
      -amine of citrulline acts as a nucleophile, attacking the fluorinated carbon of FDNB via 
      
      
      
      mechanism. The urea side chain remains intact under these mild alkaline conditions.
    • Stir in the dark at room temperature for 2 hours. The solution will turn bright yellow.

  • Work-up & Purification:

    • Evaporate ethanol under reduced pressure.

    • Extract the aqueous phase with ether (

      
       mL) to remove unreacted FDNB (organic layer discarded).
      
    • Acidification: Carefully acidify the aqueous layer to pH ~1-2 using 6M HCl. This protonates the carboxyl group, causing the DNP-amino acid to precipitate as an oil or solid.

  • Crystallization (The Critical Step):

    • Extract the acidified product into ethyl acetate. Dry over

      
      .[2]
      
    • Evaporate to a syrup.

    • Solvent System: Dissolve in a minimum amount of hot ethanol. Add warm water dropwise until turbidity just appears.

    • Allow to cool slowly to

      
      . Bright yellow needles of N-2,4-DNP-DL-Citrulline should form.[1]
      
    • Note: If oiling occurs, scratch the vessel walls or seed with a DNP-alanine crystal to induce nucleation.[1]

Comparative NMR Characterization Data

The following data compares the expected chemical shifts of DNP-Citrulline against Native Citrulline and DNP-Arginine.

Solvent: DMSO-


 (Preferred for DNP derivatives due to solubility)
Frequency:  400 MHz for 

[1]
Table 1: NMR Chemical Shift Comparison ( ppm)
Proton AssignmentNative DL-Citrulline (D2O)N-(2,4-DNP)-DL-Citrulline (DMSO-

)*
N-(2,4-DNP)-DL-Arginine (DMSO-

)
Diagnostic Note

-CH
3.72 (t)4.60 - 4.80 (m) 4.65 - 4.85 (m)Significant downfield shift due to DNP electron withdrawal.[1]

-CH2
1.80 - 1.90 (m)1.95 - 2.10 (m)1.85 - 2.00 (m)Slightly deshielded.[1]

-CH2
1.50 - 1.65 (m)1.55 - 1.70 (m)1.55 - 1.70 (m)Central chain methylene.[1]

-CH2
3.10 (t)3.00 - 3.15 (m) 3.15 - 3.25 (m)Proximity to Urea vs Guanidine distinguishes Cit vs Arg.[1]
DNP H-3' Absent8.85 (d, J=2.5 Hz) 8.85 (d, J=2.5 Hz)Highly deshielded aromatic proton between two

groups.[1]
DNP H-5' Absent8.25 (dd, J=9.5, 2.5 Hz) 8.25 (dd, J=9.5, 2.5 Hz)Ortho to para-nitro group.[1]
DNP H-6' Absent7.15 (d, J=9.5 Hz) 7.15 (d, J=9.5 Hz)Proximal to the amine linkage.[1]
Side Chain NH Exchanges5.40 (s, broad) 7.50 - 8.00 (broad)Citrulline Urea (

) vs Arginine Guanidine (

).[1]
DNP-NH Absent9.50 (d) 9.50 (d)The amine linking DNP to the backbone.

*Note: Values for DNP-Citrulline are predicted based on chemometric shifts of DNP-Alanine and Native Citrulline spectra in DMSO-d6.[1] DNP aromatic signals are highly conserved across amino acids.

Key Spectral Features for Identification:
  • The "DNP Fingerprint": Look for the aromatic ABC system (or AMX) at 8.85, 8.25, and 7.15 ppm. This confirms the successful derivatization.

  • The Urea Distinction: DNP-Arginine will show guanidino protons (often broad/multiple peaks) and a different

    
    -methylene shift compared to the urea protons of Citrulline. In Citrulline, the terminal urea 
    
    
    
    appears as a broad singlet around 5.4 ppm in DMSO, whereas Arginine's side chain is more complex and basic.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow from synthesis to analytical validation.

DNP_Characterization Synthesis 1. Synthesis (Citrulline + FDNB) Workup 2. Acidic Workup (Remove excess FDNB) Synthesis->Workup pH < 2 Crystallization 3. Crystallization (EtOH/Water System) Workup->Crystallization Extract & Dry NMR 4. NMR Analysis (DMSO-d6) Crystallization->NMR Dissolve Solid Decision Check Aromatic Region (8.8, 8.2, 7.1 ppm)? NMR->Decision Acquire 1H Spectrum Result_Pass PASS: DNP-Citrulline Confirmed Decision->Result_Pass Yes Result_Fail FAIL: Check Reagents Decision->Result_Fail No

Caption: Figure 1: Logical workflow for the synthesis, purification, and NMR validation of N-2,4-DNP-DL-Citrulline.

Performance Comparison: Why DNP-Citrulline?

When choosing between analyzing native Citrulline versus its DNP derivative, consider the following performance metrics:

A. Detection Sensitivity (UV-Vis/HPLC)
  • Native Citrulline: Relies on low-wavelength detection (200-210 nm), which is prone to interference from buffers and solvents.[1] Poor sensitivity.

  • DNP-Citrulline: Strong absorbance at 360 nm (

    
     M
    
    
    
    cm
    
    
    ).[1] This moves detection away from the "noise" of biological matrices, increasing signal-to-noise ratio by >100x.[1]
B. Chromatographic Resolution
  • Native Citrulline: Highly polar; elutes in the void volume on standard C18 Reverse Phase columns. Requires ion-pairing agents or HILIC.[1]

  • DNP-Citrulline: The aromatic ring adds significant hydrophobicity. It retains well on C18 columns, allowing for sharp peak shapes and easy separation from other amino acids.[1]

C. Stability
  • Native Citrulline: Stable, but hygroscopic.[1]

  • DNP-Citrulline: Crystalline solid is stable at room temperature if protected from light (DNP derivatives are photosensitive over long periods).[1]

References

  • Sanger, F. (1945).[1] "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515.[1]

    • Foundational text on DNP derivatiz
  • Wishart, D.S., et al. (2022).[1] "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research.

    • Source for Native Citrulline NMR baseline d
  • Rao, K.R., et al. (1977).[1] "Proton NMR Spectra of 2,4-Dinitrophenyl Derivatives of Amino Acids." Agricultural and Biological Chemistry, 41(5), 903-905.[1][3]

    • Primary reference for DNP-amino acid chemical shifts and coupling constants.[1]

  • National Institute of Standards and Technology (NIST). "DL-Citrulline IR and Mass Spectra." NIST Chemistry WebBook.

    • Verification of n

Sources

Safety Operating Guide

Personal protective equipment for handling N-2-4-DNP-DL-CITRULLINE CRYSTALLINE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

The "DNP" Distinction: It is critical to distinguish N-2,4-DNP-DL-Citrulline from its parent compound, 2,4-Dinitrophenol (DNP) . While free 2,4-DNP is a high-hazard metabolic uncoupler and explosive when dry, the citrulline derivative is significantly more stable and possesses a lower toxicity profile.

However, GHS classification as "Non-Hazardous" (as noted in specific SDS documents like Sigma-Aldrich C7629) can lead to complacency. As a Senior Scientist, I mandate a "Prudent Practice" approach for three reasons:

  • Structural Alerts: The dinitrophenyl moiety is a known sensitizer. Repeated exposure may induce allergic dermatitis.

  • Chromophoric Properties: This compound is a potent yellow dye. Skin contact results in immediate, difficult-to-remove staining, indicating absorption.

  • Physical State: As a crystalline powder, it generates static-charged dust that poses an inhalation risk and cross-contamination hazard.

Chemical Hazard Stratification
Hazard CategoryRisk LevelOperational Implication
Acute Toxicity LowUnlikely to be fatal if swallowed in small amounts, but avoid ingestion.
Explosivity NegligibleUnlike free DNP, the derivative is stable. Do not grind or heat excessively.
Sensitization ModeratePotential for allergic skin reaction upon repeated contact.
Physical ModerateFine dust generation; hygroscopic potential.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this targeted PPE strategy designed for handling chromophoric, crystalline powders.

A. Respiratory Protection (The Primary Barrier)
  • Standard Operation: Chemical Fume Hood (Certified Face Velocity: 80–100 fpm).

    • Why: Engineering controls are superior to respirators. Handling crystalline powders in open air guarantees balance contamination and inhalation.

  • Secondary (If Hood Unavailable): N95 or P100 Particulate Respirator.

    • Fit Test: Required.[1][2][3] Surgical masks are ineffective against micro-particulates.

B. Dermal Protection (The "Double-Barrier" Protocol)
  • Glove Material: Nitrile (Minimum thickness: 5 mil). Latex is not recommended due to higher permeability to organic modifiers often used in solution.

  • Technique: Double-Gloving is mandatory.[2]

    • Inner Pair: Taped to lab coat sleeve (prevents wrist exposure).

    • Outer Pair: Loose fit for easy removal.

    • Causality: If the outer glove gets stained yellow, remove it immediately. This prevents the transfer of the chromophore to door handles, pipettes, and instrumentation.

C. Ocular Protection[1][4]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses via air currents.

Operational Workflow: From Storage to Solution[4]

The following workflow minimizes static discharge and contamination.

HandlingProtocol cluster_checks Critical Safety Checks Storage 1. Storage (4°C, Desiccated, Dark) Equilibration 2. Thermal Equilibration (Warm to RT before opening) Storage->Equilibration Prevents condensation (Hydrolysis risk) Weighing 3. Weighing (In Hood) (Use Anti-Static Gun) Equilibration->Weighing Transfer to Fume Hood Solubilization 4. Solubilization (Add Solvent to Powder) Weighing->Solubilization Slow addition Check1 Check Glove Integrity Weighing->Check1 Check2 Verify Balance Stability Weighing->Check2 Waste 5. Disposal (Solid vs. Liquid Stream) Solubilization->Waste Post-Experiment

Figure 1: Operational workflow emphasizing moisture control and static mitigation.

Detailed Protocol Steps
  • Thermal Equilibration:

    • Remove the container from 4°C storage.

    • Wait 30 minutes before opening.

    • Scientific Logic:[4] Opening a cold bottle in a humid lab causes condensation. Moisture promotes hydrolysis of the DNP-amino acid bond and causes clumping, ruining weighing accuracy.

  • Static Control during Weighing:

    • Crystalline organic powders are prone to static charge.

    • Use an anti-static gun or Polonium strip inside the balance chamber.

    • Why: Static causes powder to "jump" onto the balance pan or user, leading to invisible contamination.

  • Solubilization:

    • Always add solvent to powder , not powder to solvent.

    • Recommended Solvents: Dilute Sodium Bicarbonate (

      
      ) or Ethanol.
      
    • Note: Avoid strong acids during solubilization to prevent cleavage of the DNP group.

Disposal & Decontamination[2][6]

Do NOT Autoclave. While this derivative is stable, heating nitro-compounds in a pressurized vessel (autoclave) is a violation of basic energetic material safety.

Waste StreamDisposal MethodNotes
Solid Waste High-Temperature IncinerationLabel as "Organic Solid - DNP Derivative".
Liquid Waste Chemical Waste StreamDo not mix with strong oxidizers.[3]
Contaminated Sharps Sharps ContainerTreat needles as chemically contaminated.

Spill Management:

  • Dry Spill: Do not sweep (generates dust).[3] Cover with wet paper towels (dampened with ethanol/water) to suppress dust, then wipe up.

  • Decontamination: If surfaces are stained yellow, use 70% Ethanol followed by a mild detergent. The yellow color serves as a visual indicator of cleaning efficacy.

References

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: N-(2,4-Dinitrophenyl)-DL-citrulline (Product C7629). MilliporeSigma.[1][5][6][7] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol (Parent Compound Hazards).Link

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Labels and Pictograms.[2][8] United States Department of Labor. Link

Sources

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